MDMB-3en-BUTINACA
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C19H25N3O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1 |
Clave InChI |
KMTRIILAGPIBSD-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
Origen del producto |
United States |
Foundational & Exploratory
MDMB-3en-BUTINACA: A Physicochemical and Pharmacological Research Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of MDMB-3en-BUTINACA, a synthetic cannabinoid of interest in forensic and pharmacological research. This document summarizes key data in structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further investigation of this compound.
Physicochemical Properties
This compound is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole core. A comprehensive understanding of its physicochemical properties is fundamental for its accurate identification, quantification, and for predicting its behavior in biological systems.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Chemical Name | methyl (2S)-2-[[1-(but-3-en-1-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | PubChem |
| Molecular Formula | C₁₉H₂₅N₃O₃ | [1][2] |
| Molecular Weight | 343.4 g/mol | [1][2] |
| Appearance | Analytical reference standard available as a solution in acetonitrile. | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml | [1] |
| Stability | ≥ 5 years when stored at -20°C | [1] |
| UV λmax | 210, 302 nm | [1] |
| InChI Key | KMTRIILAGPIBSD-MRXNPFEDSA-N | [1] |
| SMILES | C=CCCCN1C2=CC=CC=C2C(C(=O)N--INVALID-LINK--C(C)(C)C)=N1 | [3] |
Experimental Protocols for Physicochemical Characterization
1.2.1. Determination of Solubility:
A standard protocol for determining the solubility of this compound in various solvents involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMF, DMSO, Ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: The saturated solutions are centrifuged at high speed to pellet any undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1.2.2. Stability Assessment:
The long-term stability of this compound as a reference standard can be evaluated using the following protocol:
-
Sample Preparation and Storage: Aliquots of a well-characterized batch of this compound, dissolved in a suitable solvent like acetonitrile, are stored under controlled conditions (e.g., -20°C in the dark).
-
Initial Analysis: At the beginning of the study (time zero), a set of aliquots is analyzed to determine the initial concentration and purity.
-
Time-Point Analysis: At specified time intervals (e.g., 3, 6, 12, 24, 36, 48, and 60 months), aliquots are removed from storage and analyzed for concentration and the presence of degradation products using a stability-indicating analytical method (e.g., LC-MS/MS).
-
Data Evaluation: The concentration of this compound at each time point is compared to the initial concentration. A significant decrease in concentration or the appearance of degradation products indicates instability under the tested storage conditions.
Pharmacological Profile
This compound is a potent synthetic cannabinoid that primarily acts on the cannabinoid receptors CB1 and CB2. Its pharmacological profile is crucial for understanding its psychoactive effects and potential toxicity.
Receptor Binding and Functional Activity
Functional activity data for the closely related compound, MDMB-3en-BINACA, at the human CB1 receptor, offers a strong indication of the potency and efficacy of this compound.
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound |
| MDMB-3en-BINACA | Human CB1 | β-arrestin 2 recruitment | 14.3 | 286 | JWH-018 |
This data suggests that this compound is likely a potent and highly efficacious agonist at the CB1 receptor.
Experimental Protocols for Pharmacological Evaluation
2.2.1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated, and the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
2.2.2. β-Arrestin Recruitment Assay for Functional Activity (EC₅₀ and Eₘₐₓ) Determination:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is engineered to co-express the human CB1 receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase).
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Signal Detection: Upon agonist binding to the CB1 receptor, β-arrestin is recruited to the receptor, leading to the complementation and activation of the reporter enzyme. The resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are calculated.
Signaling Pathways and Metabolism
The biological effects of this compound are mediated through complex intracellular signaling cascades following its interaction with cannabinoid receptors. Its metabolism in the body is a critical determinant of its duration of action and the formation of potentially active or toxic byproducts.
Cannabinoid Receptor Signaling
The activation of cannabinoid receptors, particularly CB1, by synthetic agonists like this compound initiates a cascade of intracellular events. A simplified representation of the primary signaling pathways is depicted below.
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
In Vitro and In Vivo Metabolism
The metabolism of this compound is expected to proceed through several key pathways, primarily involving phase I reactions. A potential metabolite, this compound butanoic acid, has been identified, suggesting that ester hydrolysis is a significant metabolic route.[6] Other likely metabolic transformations, based on related synthetic cannabinoids, include hydroxylation of the butenyl side chain and the indazole ring.
The following diagram illustrates a general experimental workflow for investigating the in vitro metabolism of this compound.
Caption: General workflow for in vitro metabolism studies of this compound.
Experimental Protocol for In Vitro Metabolism
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and this compound (introduced from a stock solution in an organic solvent, ensuring the final solvent concentration is low, e.g., <1%).
-
Pre-incubation and Reaction Initiation: The mixture is pre-incubated at 37°C for a short period before the reaction is initiated by the addition of an NADPH-generating system (or NADPH).
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to separate, identify, and quantify the parent drug and its metabolites. High-resolution mass spectrometry is often employed for the structural elucidation of unknown metabolites.
This technical guide provides a foundational understanding of the physicochemical and pharmacological properties of this compound. The provided data and protocols are intended to support researchers in the accurate and safe handling, analysis, and further investigation of this synthetic cannabinoid. It is imperative that all research involving this compound is conducted in accordance with institutional and regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
MDMB-3en-BUTINACA IUPAC name and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), MDMB-3en-BUTINACA. It covers its chemical identity, potential synthesis, pharmacological profile based on closely related analogues, and analytical detection methodologies.
Chemical Identity
IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2]
Chemical Structure:
-
SMILES: C=CCCn1c2ccccc2c(C(=O)N--INVALID-LINK--C(C)(C)C)n1[1]
-
InChI: InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1[1][3]
Synthesis
The synthesis of this compound can be approached through a common strategy for indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main precursors.[1] A potential one-pot synthesis method has been described for similar analogues, offering an efficient route.[4]
Retrosynthetic Analysis:
A logical disconnection of the this compound molecule is at the amide bond. This retrosynthetic approach yields two key precursors:
-
1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl tail.
-
methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.[1]
Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds) [4]
This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-carboxamide synthetic cannabinoids and should be optimized for this compound.
-
Step 1: Alkylation of Indazole-3-carboxylic Acid
-
Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add 4-bromobut-1-ene to the reaction mixture.
-
Stir the reaction at room temperature until the alkylation is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Step 2: Amide Coupling
-
To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride.
-
Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]
-
Continue stirring at room temperature until the amide coupling is complete.
-
-
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Pharmacology
Pharmacological Data of Structural Analogues:
| Compound | Assay | Receptor | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [% of reference] | Reference Compound |
| MDMB-4en-PINACA | Receptor Activation | CB1 | 0.33 | 112.7 | CP55,940[1] |
| MDMB-3en-BINACA | β-arrestin 2 Recruitment | CB1 | 14.3 | 286 | JWH-018[1][6] |
This data suggests that this compound is likely a highly potent and efficacious agonist at the CB1 receptor, which is responsible for its psychoactive effects.[1]
Analytical Methodology
The detection and quantification of this compound in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF).[1][6]
Experimental Protocol: GC-MS Analysis (Adapted for this compound) [7][8]
This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro MDMB-BUTINACA and can be adapted.
-
Sample Preparation (from herbal products):
-
Accurately weigh a sample of the homogenized herbal material.
-
Perform a liquid-liquid extraction with methanol.
-
Vortex and sonicate the sample, then centrifuge to separate the solid material.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
-
-
Instrumentation:
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Metabolism
The metabolism of this compound has not been specifically detailed in the available literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-PINACA, the primary metabolic pathway is expected to be ester hydrolysis , leading to the formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic transformations could include oxidative defluorination (if applicable to fluorinated analogues) and hydroxylation of the alkyl chain.
Signaling Pathway
As a potent CB1 receptor agonist, this compound is expected to activate the canonical cannabinoid receptor signaling pathway. The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: CB1 Receptor Signaling Pathway Activation by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | 2709672-58-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. International Journal of Medicine in Developing Countries [ijmdc.com]
- 8. researchgate.net [researchgate.net]
- 9. cfsre.org [cfsre.org]
Unraveling the Cannabinoid Receptor Interactions of MDMB-3en-BUTINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-expanding landscape of novel psychoactive substances. Understanding its interaction with the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is crucial for predicting its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the binding affinity of this compound for CB1 and CB2 receptors, based on available data for structurally related analogs. It details the experimental protocols for determining receptor binding affinity and elucidates the canonical signaling pathways activated upon receptor binding.
While direct, quantitative binding affinity data (Kᵢ values) for this compound are not extensively available in peer-reviewed literature, its structural characteristics strongly suggest potent interaction with the CB1 receptor. This inference is drawn from the extensive body of research on analogous synthetic cannabinoids.
Quantitative Data on Structurally Related Compounds
To provide a comparative framework for understanding the potential binding affinity of this compound, the following table summarizes the CB1 and CB2 receptor binding affinities (Kᵢ) and functional activities (EC₅₀) of several structurally similar synthetic cannabinoids. The Kᵢ value represents the concentration of a ligand that will bind to half the available receptors at equilibrium, with lower values indicating higher binding affinity. The EC₅₀ value represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Reference |
| MDMB-4en-PINACA | CB1 | 0.28 - 3.26 | 0.33 - 2.47 | [1][2] |
| MDMB-3en-BINACA | CB1 | Not Reported | 14.3 | [1] |
| ADB-4en-PINACA | CB1 | 0.17 | 1.45 - 3.43 | [2][3] |
| 4F-MDMB-BUTINACA | CB2 | Not Reported | - | [4] |
| JWH-018 | CB1 | ~2.6 | 25.3 | [1][3] |
Note: The variation in reported values can be attributed to different experimental assays and conditions.
Based on the data from these closely related analogs, this compound, which shares the methyl-3,3-dimethylbutanoate (MDMB) head group and an unsaturated alkyl chain, is anticipated to be a potent agonist at the CB1 receptor, likely with a binding affinity in the low nanomolar range.[5] The indazole core, common in many potent SCRAs, generally confers high CB1 binding affinity.[3][6] Information regarding its specific binding affinity for the CB2 receptor is limited in the available literature.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is a critical step in the pharmacological characterization of novel synthetic cannabinoids. The following provides a detailed methodology for a standard in vitro competitive radioligand binding assay.
Radioligand Displacement Assay for CB1 and CB2 Receptor Binding
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid receptor agonist.
-
Test Compound: this compound or other synthetic cannabinoids of interest.
-
Non-specific Binding Control: A high concentration of a known, non-labeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).
-
Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA).
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP-55,940), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.
CB1 Receptor Signaling Pathway
Caption: Canonical G-protein dependent signaling cascade following CB1 receptor activation.
CB2 Receptor Signaling Pathway
Caption: Key signaling pathways modulated by CB2 receptor activation.
Signaling Pathways Overview
The activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/Gₒ).[7]
CB1 Receptor Signaling
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/Gₒ protein.[8] This activation results in the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]
-
Modulation of Ion Channels: The Gβγ subunits directly interact with and inhibit presynaptic N- and P/Q-type calcium channels, reducing calcium influx and subsequently neurotransmitter release.[7] They also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK, JNK, and p38, which are involved in regulating gene expression and cell survival.[9]
CB2 Receptor Signaling
Similar to CB1, the CB2 receptor primarily couples to Gᵢ/Gₒ proteins. Its activation leads to:
-
Inhibition of Adenylyl Cyclase: A reduction in intracellular cAMP levels.[10]
-
Activation of MAPK Pathways: Stimulation of ERK, JNK, and p38 MAPK pathways, which play a crucial role in immune cell function, including migration and cytokine production.[10][11]
-
Modulation of PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[12]
Conclusion
While specific binding affinity data for this compound at CB1 and CB2 receptors remains to be fully elucidated in publicly accessible research, the analysis of its structural analogs strongly indicates that it is a potent CB1 receptor agonist. The experimental protocols outlined in this guide provide a standardized approach for the definitive determination of its binding characteristics. A thorough understanding of its interaction with cannabinoid receptors, coupled with knowledge of the downstream signaling pathways, is essential for the scientific and forensic communities to anticipate its pharmacological effects and potential for adverse health consequences. Further research is warranted to precisely quantify the binding affinities and functional potencies of this compound to better assess its public health risk.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Retrosynthetic Analysis of the MDMB-3en-BUTINACA Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the retrosynthetic analysis of MDMB-3en-BUTINACA, a synthetic cannabinoid receptor agonist. The document outlines a logical and efficient synthetic strategy, details plausible experimental protocols, and presents key analytical and pharmacological data.
Introduction and Retrosynthetic Strategy
This compound, or methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is a synthetic cannabinoid of the indazole-3-carboxamide class. These compounds are known for their high potency as agonists of the cannabinoid type 1 (CB1) receptor. A logical retrosynthetic analysis is crucial for the efficient synthesis of such molecules for research and forensic applications.
The most common and effective retrosynthetic strategy for indazole-3-carboxamide compounds involves a primary disconnection at the amide bond.[1] This approach is favored because it breaks the complex target molecule into two simpler, more readily synthesizable precursors: an activated indazole carboxylic acid and an amino acid ester.[1] This convergent synthesis allows for the separate preparation and purification of the main fragments before their final coupling, often leading to higher overall yields and purity.
The key synthons derived from this disconnection are:
-
Synthon A : 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid
-
Synthon B : Methyl (S)-2-amino-3,3-dimethylbutanoate (L-tert-leucine methyl ester)
Synthesis of Precursors and Final Assembly
The overall forward synthesis involves the preparation of the two key precursors followed by a final amide coupling step. The stereochemistry of the final product is determined by the starting amino acid. To obtain the biologically active (S)-enantiomer, enantiomerically pure L-tert-leucine is used as the starting material.
Experimental Protocols
Protocol 1: Synthesis of Precursor A - 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid
This procedure describes the N-alkylation of the indazole core. Using indazole-3-carboxylic acid directly has been shown to be a selective method for achieving alkylation at the N1-position.
-
Materials : 1H-Indazole-3-carboxylic acid, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 4-bromobut-1-ene, hydrochloric acid (1M), ethyl acetate, brine.
-
Procedure :
-
To a stirred suspension of sodium hydride (3.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add 1H-indazole-3-carboxylic acid (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 4-bromobut-1-ene (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl, resulting in the precipitation of the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel) to yield the title compound.
-
Protocol 2: Synthesis of Precursor B - Methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride (L-tert-leucine methyl ester HCl)
This is a standard esterification of an amino acid using thionyl chloride in methanol.
-
Materials : L-tert-leucine, methanol (anhydrous), thionyl chloride (SOCl₂), diethyl ether.
-
Procedure :
-
Suspend L-tert-leucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[2]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[2]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-16 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound, which can be used in the next step without further purification.
-
Protocol 3: Final Assembly - Amide Coupling to form this compound
This step joins the two precursors using a peptide coupling reagent like HATU.
-
Materials : 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid (Precursor A), Methyl (S)-2-amino-3,3-dimethylbutanoate HCl (Precursor B), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.
-
Procedure :
-
Dissolve Precursor A (1.0 eq), HATU (1.2 eq), and Precursor B (1.1 eq) in anhydrous DMF under an inert atmosphere.[3][4]
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. The base is necessary to neutralize the hydrochloride salt of the amine and facilitate the coupling.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford this compound as the final product.
-
Data Presentation
Analytical and Physicochemical Data
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
| Property | Value | Reference |
| IUPAC Name | methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | [5] |
| Molecular Formula | C₁₉H₂₅N₃O₃ | [5][6] |
| Molecular Weight | 343.4 g/mol | [1][5][6] |
| Exact Mass | 343.18959167 Da | [6] |
| Appearance | Solution in acetonitrile | [5] |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | [5] |
| UV λmax | 210, 302 nm | [5] |
| InChI Key | KMTRIILAGPIBSD-MRXNPFEDSA-N | [1][5] |
Pharmacological Data (Contextual)
Direct pharmacological data for this compound is limited. However, data from structurally similar analogs demonstrate that compounds in this class are potent and efficacious CB1 receptor agonists.
| Compound | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| MDMB-3en-BINACA | β-arrestin 2 Recruitment | 14.3 nM | 286% (vs. JWH-018) | [7] |
| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 2.47 nM | 239% (vs. JWH-018) | [7] |
| ADB-4en-PINACA | CB1 Binding Affinity (Kᵢ) | 0.17 nM | N/A | [8] |
Mechanism of Action: CB1 Receptor Signaling
As a potent synthetic cannabinoid, this compound is expected to act as a strong agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to the CB1 receptor, primarily located on presynaptic neurons, initiates a signaling cascade through the Gᵢ/Gₒ protein.[9][10]
This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase : The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]
-
Modulation of Ion Channels : The dissociated Gβγ subunits directly interact with and modulate ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels (hyperpolarizing the neuron).[9][10]
The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate and GABA.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the "3en" Moiety: A Technical Guide to a Novel Class of Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-evolving landscape of novel psychoactive substances (NPS) presents a continuous challenge to researchers, clinicians, and regulatory bodies. Among these, synthetic cannabinoids represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. A recent structural modification observed in this class is the introduction of a carbon-carbon double bond within the alkyl tail of the molecule, denoted by the "-en" suffix in their nomenclature. This guide provides an in-depth technical overview of the "3en" nomenclature, focusing on its chemical significance, pharmacological implications, and the analytical and experimental methodologies required for its study.
The "3en" nomenclature specifically indicates the presence of a double bond between the third and fourth carbon atoms of the alkyl tail. This seemingly minor structural alteration can have significant consequences for the compound's pharmacological profile, including its binding affinity for cannabinoid receptors (CB1 and CB2), functional efficacy, and metabolic fate. Understanding the nuances of these unsaturated cannabinoids is crucial for the development of accurate analytical detection methods, the assessment of their potential therapeutic applications, and the comprehension of their public health risks.
Chemical Structure and Nomenclature
The nomenclature of synthetic cannabinoids typically follows a systematic pattern that describes the different structural components of the molecule. The introduction of unsaturation in the tail moiety is a key modification. For instance, in a compound named with "3en-BUTINACA," the "3en" specifies a double bond starting at the third carbon of a butyl tail.
One prominent example of a synthetic cannabinoid featuring this modification is MDMB-3en-BUTINACA .
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Pharmacological Data
The introduction of a double bond in the alkyl tail can significantly influence the pharmacological properties of synthetic cannabinoids. While data for this compound is limited, analysis of structurally similar compounds provides valuable insights. The following tables summarize key quantitative data for related unsaturated synthetic cannabinoids.
Table 1: Receptor Binding Affinity (Ki) of Related Synthetic Cannabinoids
| Compound | Core | Tail | Head | Ki (nM) at CB1 Receptor |
| ADB-4en-PINACA | Indazole | 4-pentenyl | L-tert-leucinamide | 0.17 |
| MDMB-4en-PINACA | Indazole | 4-pentenyl | Methyl L-tert-leucinate | 0.28 |
Data sourced from a study on a panel of 30 synthetic cannabinoid receptor agonists.
Table 2: In Vitro Functional Activity of Related Synthetic Cannabinoids
| Compound | Assay | Receptor | Potency (EC50) [nM] | Efficacy (Emax) [% of reference] | Reference Compound |
| MDMB-3en-BINACA | β-arrestin 2 Recruitment | CB1 | 14.3 | 286 | JWH-018 |
| MDMB-4en-PINACA | Receptor Activation | CB1 | 0.33 | 112.7 | CP55,940 |
| ADB-4en-PINACA | β-arrestin 2 Recruitment | CB1 | 3.43 | 799 | CP55,940 |
| ADB-4en-PINACA | mini-Gαi-protein assay | CB1 | 1.45 | 247 | CP55,940 |
| ADB-4en-PINACA | [³⁵S]-GTPγS assay | CB1 | 1.58 | 108 | CP55,940 |
Data for MDMB-3en-BINACA from a study on its pharmacological characterization. Data for MDMB-4en-PINACA and ADB-4en-PINACA from a DEA report.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is a synthesized methodology based on established practices for determining the binding affinity of a compound to the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
[³H]CP55,940 (Radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled CP55,940 (for non-specific binding determination)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., 1 nM [³H]CP55,940), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
Add 50 µL of the CB1 receptor membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold washing buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This protocol outlines the steps to determine the functional activity (potency and efficacy) of a compound at the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)
-
Test compound (e.g., this compound)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the CB1 receptor membrane preparation.
-
Add 25 µL of GDP solution (final concentration typically 10-30 µM).
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS solution (final concentration typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the 96-well filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC₅₀ and Emax values.
Signaling Pathways
Synthetic cannabinoids, including those with the "3en" moiety, primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by CB1 receptor activation is complex and can vary depending on the specific ligand and cellular context. Most synthetic cannabinoids act as full agonists at the CB1 receptor, leading to a more robust downstream signaling response compared to the partial agonism of THC.
Caption: Overview of the CB1 receptor signaling pathway.
Upon binding of a synthetic cannabinoid agonist, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/oβγ). The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can modulate ion channels and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Furthermore, agonist binding can promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling. The high efficacy of many synthetic cannabinoids, including potentially those with a "3en" tail, may lead to a more pronounced and prolonged activation of these pathways compared to THC.
Conclusion
The "3en" nomenclature in synthetic cannabinoids signifies a critical structural modification—the introduction of a double bond in the alkyl tail. This feature has the potential to significantly alter the pharmacological profile of these compounds, often resulting in high potency and efficacy at the CB1 receptor. This technical guide has provided a foundational understanding of the chemical nature, pharmacological data, experimental evaluation, and signaling mechanisms associated with this emerging class of synthetic cannabinoids. Continued research, utilizing the detailed methodologies outlined herein, is essential for a comprehensive characterization of "3en" and other novel synthetic cannabinoids, which will ultimately inform public health responses and guide future drug development efforts.
Methodological & Application
Application Notes and Protocols for the Forensic Identification and Quantification of MDMB-3en-BUTINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. As a potent agonist of the cannabinoid type 1 (CB1) receptor, it poses a significant risk to public health, with its use being associated with adverse health effects. The rapid identification and accurate quantification of this compound and its metabolites in seized materials and biological samples are crucial for forensic investigations, clinical toxicology, and understanding its pharmacology. These application notes provide detailed protocols for the forensic identification and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Information
-
Systematic Name: methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate[1]
-
Molecular Formula: C₁₉H₂₅N₃O₃[1]
-
Molecular Weight: 343.4 g/mol [1]
-
Synonyms: MDMB-4en-BINACA[1]
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Understanding this pathway is critical for elucidating the pharmacological and toxicological effects of this compound.
Experimental Protocols
The following protocols are representative methods for the analysis of synthetic cannabinoids and can be adapted and validated for the specific analysis of this compound in various forensic matrices.
Protocol 1: Quantification of this compound in Seized Materials by GC-MS
This protocol is adapted from methodologies used for the quantification of synthetic cannabinoids in herbal products and e-liquids.[2][3]
1. Sample Preparation (Methanolic Extraction)
-
Homogenize the seized material (e.g., herbal mixture, powder).
-
Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the extract with methanol to a suitable concentration for GC-MS analysis. An internal standard should be added prior to injection.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 280 °C, hold for 5 min
-
Ramp 2: 10 °C/min to 300 °C, hold for 2 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-550)
3. Quantitative Data Summary
The following table presents representative validation data for the analysis of a related synthetic cannabinoid, MDMB-4en-PINACA, in seized materials, which can be used as a starting point for the validation of an this compound method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 15% |
Data adapted from similar compound analyses and should be validated for this compound.
Protocol 2: Quantification of this compound and its Metabolites in Blood and Urine by LC-MS/MS
This protocol is based on established methods for the analysis of synthetic cannabinoids in biological fluids.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction for Blood)
-
Pipette 0.5 mL of whole blood into a 15 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 1 mL of 1 M Tris-HCl buffer (pH 10.2).[4]
-
Add 3 mL of methyl tert-butyl ether (MTBE).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Sample Preparation (Solid-Phase Extraction for Urine)
-
Pipette 1 mL of urine into a glass tube.
-
Add an appropriate internal standard and 1 mL of acetate buffer (pH 5).
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 2% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 UPLC system (or equivalent)
-
Mass Spectrometer: Sciex 6500 QTRAP (or equivalent)
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. Quantitative Data Summary
The following table presents representative validation data for the analysis of synthetic cannabinoids in biological matrices. These values should be established specifically for this compound during method validation.
| Parameter | Blood | Urine |
| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 70% | > 65% |
Data adapted from similar compound analyses and should be validated for this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the forensic analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the forensic identification and quantification of this compound. The detailed methodologies for GC-MS and LC-MS/MS, along with the summarized quantitative data, serve as a valuable resource for forensic laboratories. The visualization of the cannabinoid receptor signaling pathway and the analytical workflow provides a clear understanding of the compound's mechanism of action and the steps involved in its forensic analysis. It is imperative that these methods are fully validated in-house to ensure accurate and reliable results in forensic casework.
References
Application Note: Detection of MDMB-3en-BUTINACA in Urine by GC-MS
Abstract
This application note provides a detailed protocol for the detection and quantification of MDMB-3en-BUTINACA, a potent synthetic cannabinoid, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein is intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by GC-MS analysis. This method is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and clinical settings. Due to its high potency and potential for abuse, sensitive and specific analytical methods for its detection in biological matrices are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids and their metabolites. This protocol outlines a comprehensive procedure for the reliable identification of this compound in urine.
Experimental Protocol
This protocol is a composite methodology based on established procedures for the analysis of synthetic cannabinoids in urine.[1][2][3]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., JWH-018-d9 or a structurally similar deuterated synthetic cannabinoid)
-
Phosphate buffer (pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SAX)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Drug-free human urine
Sample Preparation
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 50 µL of β-glucuronidase solution. Vortex the mixture and incubate at 60°C for 2 hours to cleave glucuronide conjugates.[2]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: After hydrolysis, centrifuge the sample at 3000 rpm for 5 minutes and load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 3 mL of ethyl acetate.
-
-
Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of synthetic cannabinoids and can be adapted for this compound.[2][4]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 310°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
Note: Specific quantifier and qualifier ions for this compound and its metabolites should be determined by injecting a standard solution.
Data Presentation
The following tables summarize the expected quantitative data for a validated method based on similar synthetic cannabinoid assays.[5][6]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Example SIM Ions for Related Synthetic Cannabinoids
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| JWH-018 | 341.2 | 214.1 | 145.1 |
| AM-2201 | 359.1 | 255.1 | 127.1 |
| UR-144 | 300.2 | 125.1 | 214.2 |
Note: The specific ions for this compound need to be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Workflow for the GC-MS analysis of this compound in urine.
Discussion
The successful implementation of this protocol requires careful optimization of each step. The choice of internal standard is critical for accurate quantification and should ideally be a deuterated analog of this compound. The enzymatic hydrolysis step is crucial as many synthetic cannabinoids are extensively metabolized and excreted as glucuronide conjugates.[7] Solid-phase extraction provides a clean sample extract, minimizing matrix interference and enhancing sensitivity. Derivatization is often necessary for GC-MS analysis of these compounds to improve their thermal stability and chromatographic properties.
The GC-MS parameters provided should serve as a starting point and may require further optimization based on the specific instrumentation used. The selection of appropriate SIM ions is paramount for achieving high sensitivity and selectivity. It is recommended to include both a quantifier ion (the most abundant) and at least two qualifier ions to ensure confident identification according to forensic guidelines.
Conclusion
This application note details a robust and reliable GC-MS method for the detection of this compound in urine. The protocol, encompassing enzymatic hydrolysis, solid-phase extraction, and derivatization, is designed to provide high sensitivity and specificity. The provided workflow and method parameters offer a solid foundation for researchers and forensic professionals to develop and validate their own assays for this and other emerging synthetic cannabinoids.
References
- 1. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cannabimimetics MDMB(N)-022 in urine using SPE AND GG-MS - Kataev - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. munin.uit.no [munin.uit.no]
Application Note: Quantitative Analysis of MDMB-3en-BUTINACA in Whole Blood by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MDMB-3en-BUTINACA in whole blood. The protocol employs a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated for selectivity, linearity, accuracy, precision, and recovery, making it suitable for forensic toxicology and clinical research applications.
Introduction
This compound is a potent synthetic cannabinoid that has emerged in the illicit drug market. Its analysis in biological matrices is crucial for forensic investigations and clinical toxicology. This document provides a detailed protocol for the extraction and quantification of this compound in whole blood using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Materials and Reagents
-
This compound analytical reference standard
-
Internal Standard (IS) (e.g., JWH-018-d9 or a structurally similar deuterated analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free whole blood for calibration and quality control samples
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from whole blood.[1]
-
Pipette 200 µL of whole blood sample, calibrator, or quality control into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) to each tube, resulting in a final concentration of 10 ng/mL.[1]
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[1]
-
Vortex for an additional 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a clean 2 mL glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[1][2]
-
Reconstitute the dry residue in 100 µL of a mobile phase mixture (e.g., 80:20 v/v mobile phase A:B).[1][2]
-
Transfer the reconstituted sample to an autosampler vial with an insert for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).[2]
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.5-0.8 mL/min.[1]
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 550°C.[3]
-
Ion Spray Voltage: 5500 V.[3]
-
Curtain Gas: 35 psi.[3]
-
Collision Gas: Medium.[3]
The MRM transitions for this compound would need to be optimized by infusing a standard solution. Based on its structure, the precursor ion would be [M+H]+.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids in whole blood using LC-MS/MS, based on published methods for similar compounds.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL[4] |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL[4] |
| Intra-day Precision (%CV) | < 10%[4] |
| Inter-day Precision (%CV) | < 15%[4] |
| Accuracy (%Bias) | Within ±15%[4] |
| Recovery | 83.1 - 97.5%[4] |
| Matrix Effect | 91.1 - 109.4%[4] |
Experimental Workflow Diagramdot
// Define nodes with specific colors sample [label="Whole Blood Sample (200 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_addition [label="Add Internal Standard (20 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation [label="Protein Precipitation\n(600 µL ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex_centrifuge [label="Vortex (5 min)\nCentrifuge (13,000 rpm, 5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant_transfer [label="Transfer Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="Evaporate to Dryness\n(Nitrogen Stream, 30-40°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitution [label="Reconstitute\n(100 µL Mobile Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lcms_analysis [label="LC-MS/MS Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Define edges (workflow) sample -> is_addition; is_addition -> precipitation; precipitation -> vortex_centrifuge; vortex_centrifuge -> supernatant_transfer; supernatant_transfer -> evaporation; evaporation -> reconstitution; reconstitution -> lcms_analysis; }
References
- 1. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Sample Preparation of MDMB-3en-BUTINACA in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-3en-BUTINACA is a potent synthetic cannabinoid that has emerged in the global new psychoactive substances (NPS) market. Accurate and reliable detection of this compound in biological matrices such as oral fluid is crucial for clinical and forensic toxicology. Oral fluid offers a non-invasive and convenient alternative to blood or urine for monitoring recent drug use. This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound in oral fluid, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
While specific validated methods for this compound in oral fluid are not extensively documented in the provided search results, the following protocols are based on established methods for other synthetic cannabinoids and are expected to be adaptable for this compound with appropriate validation.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact analytical sensitivity, selectivity, and throughput. Below is a summary of quantitative data from studies on various synthetic cannabinoids in oral fluid, which can serve as a reference for method development for this compound.
| Sample Preparation Technique | Analytes | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 12 Synthetic Cannabinoids | 1 - 2 | 0.5 - 2 | Not Reported | [1] |
| Protein Precipitation | 19 Synthetic Cannabinoids | 2.5 | 1 | Not Reported | [2] |
| Protein Precipitation | THC, THC-OH, THC-COOH, CBN, CBD | 0.05 - 0.5 | 0.05 - 0.5 | >85% | [3] |
| Solid-Phase Extraction (SPE) | 8 Synthetic Cannabinoids | 2.6 µg/L | 0.7 µg/L | 76 - 96 | [4] |
| Microextraction by Packed Sorbent (MEPS) | 5 Synthetic Cannabinoids | Not Reported | 10 - 20 µg/L | 89 - 124 | [5][6] |
| "Dilute and Inject" | Morphine, Amphetamine, Benzoylecgonine, Cocaine, Diazepam, THC | Not Reported | 5 - 10 | Not Reported | [7] |
| QuEChERS | 73 Psychoactive Substances | 0.1 - 1.5 | 0.04 - 0.5 | Not Reported | [8] |
Experimental Protocols
The following are detailed protocols for common sample preparation techniques that can be adapted for the analysis of this compound in oral fluid.
Protocol 1: Protein Precipitation
This is a rapid and simple method suitable for high-throughput screening.
Materials:
-
Oral fluid sample collected with a suitable device (e.g., Quantisal™)
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Ice-cold acetonitrile (ACN) or a mixture of methanol:acetonitrile (80:20, v/v)[3]
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
To 100-200 µL of oral fluid sample in a microcentrifuge tube, add the internal standard.
-
Add 200-400 µL of ice-cold acetonitrile (or methanol:acetonitrile mixture) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol or mobile phase A/B mixture).[3]
-
Inject an aliquot into the LC-MS/MS system for analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects and improving sensitivity.
Materials:
-
Oral fluid sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water/Methanol mixture)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Vortex mixer
-
Centrifuge (optional)
-
Evaporation system
-
LC-MS/MS or GC-MS system
Procedure:
-
Add internal standard to the oral fluid sample.
-
Pre-treat the sample as required (e.g., dilution with a buffer).
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge by passing water through it.
-
Load the pre-treated oral fluid sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte of interest (this compound) with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the analytical instrument.
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-liquid extraction technique that is fast and requires minimal solvent.
Materials:
-
Oral fluid sample (e.g., 200 µL mixture of oral fluid and collection buffer)[1]
-
Internal Standard (IS) solution
-
Dispersive solvent (e.g., 200 µL of ice-cold acetonitrile)[1]
-
Extraction solvent (e.g., 100 µL of ethyl acetate)[1]
-
Vortex mixer
-
Centrifuge
-
Microsyringe
-
LC-MS/MS system
Procedure:
-
Add the internal standard to the oral fluid sample.
-
In a conical tube, rapidly inject a mixture of the dispersive solvent (acetonitrile) and the extraction solvent (ethyl acetate) into the sample.[1]
-
A cloudy solution will form. Vortex for a few seconds to ensure thorough mixing.
-
Centrifuge at high speed to sediment the extraction solvent.
-
Collect the sedimented phase (containing the analyte) using a microsyringe.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Protein Precipitation Workflow for Oral Fluid Analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Dispersive Liquid-Liquid Microextraction (DLLME) Workflow.
Conclusion
The successful analysis of this compound in oral fluid relies on a robust and validated sample preparation method. The choice of technique will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The protocols provided here for protein precipitation, solid-phase extraction, and dispersive liquid-liquid microextraction offer a starting point for method development. It is imperative that any method is fully validated according to international guidelines to ensure the accuracy and reliability of the results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Third-Generation Synthetic Cannabinoids in Oral Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of drugs of abuse in synthetic oral fluid investigated using a simple “dilute and inject” method of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toxicologia.unb.br [toxicologia.unb.br]
Application Notes and Protocols for the Identification of MDMB-3en-BUTINACA Metabolites by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-3en-BUTINACA is a potent synthetic cannabinoid that has emerged on the illicit drug market. Due to its novelty, comprehensive metabolic data is limited. However, based on the metabolism of structurally similar synthetic cannabinoids, such as MDMB-4en-PINACA and ADB-BUTINACA, the primary metabolic pathways are anticipated to be ester hydrolysis and various oxidations.[1] High-resolution mass spectrometry (HRMS) is a critical tool for the elucidation of these metabolites in complex biological matrices.[2][3] This document provides detailed protocols for the identification of this compound metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Predicted Metabolic Pathways
The metabolism of this compound is predicted to follow two main pathways, based on extensive research into similar synthetic cannabinoids:
-
Ester Hydrolysis: The methyl ester group is expected to be hydrolyzed to a carboxylic acid, forming this compound butanoic acid metabolite. This is a common and major metabolic step for many synthetic cannabinoids containing an ester linkage.[3] An analytical reference standard for this potential metabolite is commercially available, supporting this predicted pathway.[1]
-
Oxidative Metabolism: Hydroxylation can occur at various positions on the molecule, including the indole ring and the alkyl chain. Further oxidation can lead to the formation of dihydrodiols.[4][5]
These metabolic transformations increase the polarity of the parent compound, facilitating its excretion from the body, primarily in urine.
Experimental Protocols
The following protocols are designed for the extraction and analysis of this compound and its metabolites from human urine and blood samples.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is for the initial identification of potential phase I metabolites.
Materials:
-
This compound reference standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the this compound stock solution to a final substrate concentration of 1-10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-HRMS analysis.
Protocol 2: Extraction from Human Urine
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)
-
Phosphate buffer (pH 6.8)
-
Internal standard (e.g., a deuterated analog)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, hexane) or Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Procedure (LLE):
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase.
-
Incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.
-
Add 3 mL of a mixture of hexane and ethyl acetate (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-HRMS analysis.
Protocol 3: Extraction from Human Blood/Serum
Materials:
-
Blood/serum sample
-
Internal standard
-
Acetonitrile
-
Tris buffer (pH 10)
-
MTBE (methyl tert-butyl ether)
Procedure:
-
To 0.5 mL of blood or serum, add the internal standard.
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 4000 x g for 10 minutes.
-
Alternatively, for a liquid-liquid extraction, add Tris buffer to basify the sample, followed by MTBE for extraction.[6]
-
Transfer the supernatant (or organic layer) to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-HRMS analysis.
Protocol 4: LC-HRMS Analysis
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters (example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan with data-dependent MS/MS (ddMS2)
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation
Data Presentation
The following table summarizes the expected accurate masses of this compound and its primary predicted metabolites.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| This compound | C₁₉H₂₅N₃O₃ | 343.190 | 344.197 |
| This compound butanoic acid metabolite | C₁₈H₂₃N₃O₃ | 329.174 | 330.181 |
| Hydroxylated metabolite | C₁₉H₂₅N₃O₄ | 359.185 | 360.192 |
| Dihydrodiol metabolite | C₁₉H₂₇N₃O₅ | 377.195 | 378.202 |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Predicted metabolic pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. ojp.gov [ojp.gov]
Development of a Validated Analytical Method for the Quantification of MDMB-3en-BUTINACA in Biological Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance (NPS).[6] Structurally similar to other potent synthetic cannabinoids, it poses a significant challenge to forensic and clinical laboratories.[7] The development of sensitive and specific analytical methods is crucial for its detection and quantification in various biological samples to understand its pharmacokinetics, pharmacodynamics, and toxicological effects. This document provides a representative protocol for the analysis of this compound in hair samples by GC-MS/MS. Hair analysis offers a wide window of detection, making it a valuable matrix for monitoring drug use.[5]
Experimental Protocols
Sample Preparation (Human Hair)
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in hair.[5]
Materials:
-
Hair sample (50 mg)
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
Deionized water
-
Acetone
-
Methanol
-
Internal Standard (IS) solution (e.g., MDMB-4en-PINACA-d5 at 1 ng/mL in methanol)
-
Cryogenic grinder
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
Procedure:
-
Wash the hair sample with a detergent solution, followed by deionized water, and finally acetone to remove external contamination.
-
Dry the washed hair sample at room temperature.
-
Cut the dried hair into segments of approximately 2 mm.
-
Transfer the cut hair into a cryogenic grinding vial and pulverize it into a fine powder.
-
Accurately weigh 50 mg of the hair powder into a centrifuge tube.
-
Add 1 mL of methanol and a known amount of the internal standard solution.
-
Vortex the mixture for 10 minutes to extract the analyte.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 50 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS/MS analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
The following GC-MS/MS parameters are suggested based on methods for similar compounds and may require optimization for your specific instrumentation.[2][5]
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 7890B GC with a 7000 series Triple Quadrupole MS).
GC Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Nitrogen.
MRM Transitions (Proposed): It is critical to determine the optimal precursor and product ions for this compound and the internal standard through infusion experiments. The following are hypothetical transitions based on the fragmentation patterns of similar synthetic cannabinoids.[2]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 343.2 | 145.1 | 219.1 | (To be optimized) |
| IS (e.g., MDMB-4en-PINACA-d5) | 362.2 | 145.1 | 218.1 | (To be optimized) |
Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA, SWGTOX). The following parameters should be assessed:
-
Linearity: Analyze a series of calibration standards over the expected concentration range (e.g., 20-20,000 pg/mg).[5] The coefficient of determination (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. For similar compounds, LOD and LOQ are reported to be around 10 pg/mg and 20 pg/mg, respectively, in hair.[5]
-
Precision and Accuracy: Evaluate intra- and inter-day precision (as relative standard deviation, %RSD) and accuracy (as percent bias) at low, medium, and high concentrations. Acceptance criteria are typically <%15 for precision and ±15% for accuracy.
-
Matrix Effects: Assess the influence of the biological matrix on the ionization of the analyte.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions.
Data Presentation
Quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Calibration Range (pg/mg) | Correlation Coefficient (r²) | LOD (pg/mg) | LOQ (pg/mg) |
|---|
| this compound | 20 - 20,000 | >0.99 | 10 | 20 |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (pg/mg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| This compound | Low QC (e.g., 50) | <15% | <15% | ±15% |
| Medium QC (e.g., 500) | <15% | <15% | ±15% |
| | High QC (e.g., 5000) | <15% | <15% | ±15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound are agonists of the cannabinoid receptors, primarily CB1, which is a G-protein coupled receptor (GPCR).[1][6]
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the development and validation of an analytical method for this compound in human hair using GC-MS/MS. The detailed experimental procedures, structured data tables, and visual workflows serve as a valuable resource for researchers and scientists in the fields of forensic toxicology and drug development. It is imperative that any laboratory implementing this method performs a thorough in-house validation to ensure its suitability for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Enhancing GC-MS Detection of MDMB-3en-BUTINACA: A Guide to Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Note
The detection and quantification of synthetic cannabinoids, such as MDMB-3en-BUTINACA, present a significant challenge in forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for this purpose; however, the thermal lability and potential for poor chromatographic performance of some synthetic cannabinoids can limit sensitivity and accuracy. Derivatization, a chemical modification process, can significantly enhance the suitability of these compounds for GC-MS analysis by improving their volatility, thermal stability, and chromatographic behavior. This document provides a detailed overview of common derivatization techniques and protocols applicable to the analysis of this compound.
Two primary derivatization strategies, silylation and acylation, are explored. Silylation involves the replacement of active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group, while acylation introduces an acyl group. Both methods aim to reduce the polarity of the analyte and increase its volatility, leading to sharper chromatographic peaks and improved sensitivity. The choice of derivatization reagent and reaction conditions is critical and should be optimized for the specific analyte and matrix.
While specific quantitative data on the enhancement of this compound detection through derivatization is not extensively available in peer-reviewed literature, the principles and protocols outlined below are based on established methods for similar synthetic cannabinoids and related compounds. It is crucial to perform in-house validation to determine the optimal derivatization strategy and quantify the improvement in detection limits for your specific application.
Experimental Protocols
Silylation Protocol
Silylation is a common and effective derivatization technique for compounds containing hydroxyl, carboxyl, or amine functional groups. For this compound, the primary target for silylation would be the amide group, although reactivity can be lower compared to hydroxyl groups.
Reagents and Materials:
-
This compound standard
-
Silylating reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, pyridine)
-
Heating block or oven
-
GC-MS vials with inserts
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable volatile solvent. For biological samples, perform an appropriate extraction and clean-up procedure. Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous solvent (e.g., ethyl acetate).
-
Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 70-80°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.
Table 1: Silylation Reagents and General Properties
| Reagent | Abbreviation | Properties |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Common and effective silylating agent. Often used with a catalyst like TMCS. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent, often more reactive than BSTFA. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA to increase reactivity. |
Acylation Protocol
Acylation is another effective derivatization method that can improve the chromatographic properties of analytes. Perfluoroacylation reagents are often used as they can enhance sensitivity in electron capture negative ionization (ECNI) MS.
Reagents and Materials:
-
This compound standard
-
Acylating reagent:
-
Pentafluoropropionic anhydride (PFPA)
-
Heptafluorobutyric anhydride (HFBA)
-
Trifluoroacetic anhydride (TFAA)
-
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Catalyst (e.g., pyridine, optional)
-
Heating block or oven
-
GC-MS vials with inserts
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous solvent (e.g., ethyl acetate).
-
Add 50 µL of the acylating reagent (e.g., PFPA).
-
(Optional) Add 10 µL of a catalyst like pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 60-70°C for 20-30 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane).
-
Analysis: Inject an appropriate volume of the reconstituted solution into the GC-MS system.
Table 2: Acylation Reagents and General Properties
| Reagent | Abbreviation | Properties |
| Pentafluoropropionic anhydride | PFPA | Forms stable derivatives and can enhance sensitivity in ECNI-MS. |
| Heptafluorobutyric anhydride | HFBA | Similar to PFPA, forms stable derivatives with good chromatographic properties. |
| Trifluoroacetic anhydride | TFAA | A highly reactive acylating agent. |
Data Presentation
While specific quantitative data for the derivatization of this compound is limited, Table 3 provides a template for summarizing expected outcomes based on the analysis of similar compounds. Researchers should aim to populate this table with their own validation data.
Table 3: Hypothetical Quantitative Data for this compound Derivatization
| Parameter | No Derivatization | Silylation (MSTFA) | Acylation (PFPA) |
| Limit of Detection (LOD) | (e.g., 1 ng/mL) | (e.g., 0.1 ng/mL) | (e.g., 0.05 ng/mL) |
| Limit of Quantification (LOQ) | (e.g., 5 ng/mL) | (e.g., 0.5 ng/mL) | (e.g., 0.2 ng/mL) |
| Signal-to-Noise Ratio at 10 ng/mL | (e.g., 15) | (e.g., 150) | (e.g., 250) |
| Peak Asymmetry | (e.g., 1.8) | (e.g., 1.1) | (e.g., 1.0) |
Note: The values in this table are illustrative and should be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for derivatization and GC-MS analysis.
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor.
Caption: CB1 receptor signaling pathway.
Troubleshooting & Optimization
Troubleshooting MDMB-3en-BUTINACA GC/MS analysis for matrix effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC/MS analysis of MDMB-3en-BUTINACA, with a focus on mitigating matrix effects. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is GC/MS a suitable analytical technique?
This compound is a synthetic cannabinoid and a novel psychoactive substance (NPS).[1][2] Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and effective technique for its identification and quantification due to its volatility and thermal stability, which allow for separation in the gas phase and the generation of characteristic mass spectra for unambiguous identification.[1][3]
Q2: What are matrix effects and how do they impact the GC/MS analysis of this compound?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix (e.g., blood, urine, oral fluid).[4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4][6] In the analysis of this compound, complex matrices can introduce interfering substances that compromise the analytical data.[7]
Q3: What are the most common sources of matrix effects in biological samples?
Common sources of matrix effects in biological samples include:
-
Blood/Plasma: Proteins, phospholipids, salts, and anticoagulants.[6][8]
-
Urine: Urea, salts, creatinine, and various endogenous and exogenous metabolites.[9][10]
-
Oral Fluid: Mucins (glycoproteins), enzymes, and salts.[11][12]
-
Herbal Products: Plant materials, sugars, and glycerin can cause significant interference.[7]
Q4: Can derivatization help in the GC/MS analysis of synthetic cannabinoids?
While not always necessary for this compound, derivatization can be employed for some cannabinoids to improve their thermal stability and chromatographic properties. However, it can also introduce complexity to the sample preparation process and may not be required if direct analysis yields adequate results.
Troubleshooting Guide: Matrix Effects
Issue: Poor peak shape, splitting, or tailing for this compound.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | 1. Replace the inlet liner and septum. 2. Use a deactivated liner. 3. Trim the analytical column (10-20 cm from the inlet side). |
| Matrix components interacting with the analyte | 1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Use matrix-matched calibrators and quality controls. |
| Inappropriate solvent for reconstitution | 1. Ensure the final sample extract is dissolved in a solvent compatible with the GC injection and column. |
Issue: Inconsistent or low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the matrix | 1. Optimize the pH of the extraction solvent. 2. Evaluate different extraction solvents or SPE cartridges. 3. Increase vortexing/mixing time during extraction. |
| Analyte adsorption to labware | 1. Use silanized glassware and autosampler vials to prevent adsorption of cannabinoids. |
| Analyte degradation | 1. Investigate the stability of this compound in the matrix and during the sample preparation process. Store samples and extracts at appropriate temperatures (-20°C or below).[2] |
Issue: Significant ion suppression or enhancement observed.
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components | 1. Adjust the GC temperature program to better separate the analyte from interfering peaks. 2. Employ a more selective sample preparation technique like SPE.[13] |
| High concentration of matrix components in the ion source | 1. Dilute the sample extract if the analyte concentration is sufficiently high. 2. Optimize the split ratio of the GC inlet to reduce the amount of matrix introduced into the MS. |
| Use of an inappropriate internal standard (IS) | 1. Use a deuterated analog of this compound as the internal standard if available. If not, select an IS with similar chemical properties and retention time. |
Experimental Protocols
Protocol 1: Extraction of this compound from Whole Blood
This protocol is based on methodologies for structurally similar synthetic cannabinoids and should be validated for this compound.[13][14]
-
Sample Preparation:
-
To 0.5 mL of whole blood (calibrator, QC, or unknown sample), add 50 µL of the internal standard working solution (e.g., a deuterated analog).
-
Add 5 mL of 100 mM sodium acetate buffer (pH 5) and vortex.[13]
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., ISOLUTE C18) with 3 mL of methanol.[13]
-
Load the prepared blood sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% acetonitrile in water.
-
Dry the cartridge under vacuum or nitrogen for at least 30 minutes.
-
Elute the analyte with 2.5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate or another suitable solvent.
-
Transfer to an autosampler vial with a micro-insert for GC/MS analysis.
-
Protocol 2: GC/MS Parameters
These parameters are a starting point and may require optimization for your specific instrument and column.[9]
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injection Volume: 1-2 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min
-
Ramp 1: 25°C/min to 280°C, hold for 10 min
-
-
MS System: Agilent 5977 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (Scan range: 40-550 m/z)
Quantitative Data
The following tables present representative validation data for synthetic cannabinoids similar to this compound, as specific quantitative data for this compound is not widely published. These tables can serve as a benchmark for method validation.
Table 1: Method Validation Parameters for 4F-MDMB-BUTINACA in Herbal Products (GC/MS) [15]
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/g |
| Limit of Quantification (LOQ) | 1 µg/g |
| Intra-Day Accuracy (Bias %) | -4.15% to 8.33% |
| Inter-Day Accuracy (Bias %) | -8.13% to 14.73% |
| Intra-Day Precision (RSD %) | 5.86% to 11.47% |
| Inter-Day Precision (RSD %) | 2.03% to 14.25% |
| Extraction Recovery | 86.50% to 95.60% |
Table 2: Method Validation Parameters for MDMB-4en-PINACA and ADB-BUTINACA in Hair (GC-MS/MS) [16][17]
| Parameter | MDMB-4en-PINACA | ADB-BUTINACA |
| Linear Range | 20-20,000 pg/mg | 20-20,000 pg/mg |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 10 pg/mg | 10 pg/mg |
| Limit of Quantification (LOQ) | 20 pg/mg | 20 pg/mg |
Visualizations
Caption: A typical sample preparation workflow for GC/MS analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 8. lcms.cz [lcms.cz]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Cannabinoids in Oral Fluid Specimens as the Preferred Biological Matrix for a Point-of-Care Biosensor Diagnostic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. International Journal of Medicine in Developing Countries [ijmdc.com]
- 16. quantification-of-mdmb-4en-pinaca-and-adb-butinaca-in-human-hair-by-gas-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 17. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of MDMB-3en-BUTINACA: A Technical Guide to Optimizing LC-MS/MS Sensitivity
Welcome to the technical support center for the analysis of emerging synthetic cannabinoids. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of MDMB-3en-BUTINACA.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for LC-MS/MS analysis?
A1: Understanding the basic chemical properties of this compound is crucial for method development. Key properties include:
-
Molecular Formula: C₁₉H₂₅N₃O₃[1]
-
Molecular Weight: 343.4 g/mol [1]
-
Structure: It possesses an indazole core, a common feature in many synthetic cannabinoids, which influences its fragmentation pattern in the mass spectrometer.[2][3][4]
Q2: What is the expected ionization behavior of this compound?
A2: Given its chemical structure, which contains nitrogen atoms, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode. Protonation will likely occur on one of the nitrogen atoms, forming the precursor ion [M+H]⁺.
Q3: Where can I obtain a reference standard for this compound?
A3: Analytical reference standards for this compound are available from chemical suppliers specializing in forensic and research chemicals.[1] It is essential to use a certified reference material for accurate quantification and method validation.
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
This is a common issue that can arise from several factors throughout the analytical workflow. The following troubleshooting steps can help isolate and resolve the problem.
dot
Caption: Troubleshooting workflow for poor or no signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Action: Infuse a solution of this compound standard directly into the mass spectrometer to confirm that the instrument can detect the parent ion.
-
Rationale: This step isolates the MS from the LC system to ensure the detector is functioning correctly and that the precursor ion is being generated.
-
-
Optimize Mass Spectrometer Parameters:
-
Action: If a signal is observed during infusion, optimize the precursor ion and identify the most abundant and stable product ions. Perform a collision energy optimization for each transition.
-
Rationale: Proper selection and optimization of MRM transitions are critical for achieving high sensitivity and specificity.
-
-
Evaluate LC Separation:
-
Action: Inject a standard solution onto the LC column. Check for peak shape, retention time, and response.
-
Rationale: Poor chromatography can lead to broad peaks and reduced sensitivity. Issues could include an inappropriate column, mobile phase, or gradient.
-
-
Assess Sample Preparation:
-
Action: Review your sample preparation protocol. Spike a blank matrix with a known concentration of this compound and process it through the entire sample preparation workflow. Calculate the recovery.
-
Rationale: Inefficient extraction or significant matrix effects can lead to a loss of analyte before it reaches the LC-MS/MS system.
-
Issue 2: High Background Noise or Matrix Effects
High background noise can mask the analyte signal, leading to poor sensitivity and inaccurate quantification.
-
Action 1: Improve Sample Cleanup:
-
Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. For complex matrices like blood or urine, SPE is often more effective.[5]
-
-
Action 2: Optimize Chromatographic Separation:
-
Adjust the LC gradient to better separate this compound from co-eluting matrix components. Experiment with different analytical columns (e.g., C18, biphenyl) to alter selectivity.
-
-
Action 3: Use a Divert Valve:
-
If available on your system, use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, respectively.
-
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.
dot
Caption: General solid-phase extraction workflow.
Methodology:
-
Sample Pre-treatment: For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide conjugates. For plasma or serum, protein precipitation with acetonitrile or methanol is recommended.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions. A typical conditioning sequence is methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
The following are recommended starting parameters that should be optimized for your specific instrument.
| Parameter | Recommended Starting Condition |
| LC Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient and adjust based on peak shape and resolution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | ESI+ |
Quantitative Data
Predicted MRM Transitions for this compound
Due to the limited availability of published MRM transitions for this compound, the following table provides predicted transitions based on its chemical structure and the fragmentation patterns of similar synthetic cannabinoids with an indazole core.[2][3][4] It is crucial to experimentally confirm and optimize these transitions on your instrument.
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Predicted Product Ion Identity | Recommended Starting Collision Energy (eV) |
| 344.2 | 213.1 | Cleavage of the amide bond | 15 - 25 |
| 344.2 | 145.1 | Indazole-3-carboxamide fragment | 25 - 35 |
| 344.2 | 117.1 | t-butyl group fragment | 10 - 20 |
Collision Energy Optimization:
To optimize the collision energy (CE) for each transition, perform a series of injections of the this compound standard while varying the CE for each product ion. Plot the signal intensity against the CE to determine the optimal value that yields the highest signal intensity.
This technical support guide provides a comprehensive starting point for developing and optimizing a sensitive LC-MS/MS method for the analysis of this compound. Remember that all methods should be fully validated according to established guidelines to ensure accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Addressing MDMB-3en-BUTINACA instability during sample storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of MDMB-3en-BUTINACA during sample storage and analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
| Question | Answer |
| Why am I seeing decreasing concentrations of this compound in my stored samples? | This compound is susceptible to degradation, particularly in biological matrices at room temperature or refrigerated conditions. The primary degradation pathway is the hydrolysis of the methyl ester group, forming the butanoic acid metabolite. For optimal stability, especially for long-term storage, samples should be kept at -20°C or lower.[1][2] |
| What are the ideal storage conditions for this compound analytical standards? | For analytical reference standards of this compound, particularly when dissolved in an organic solvent like acetonitrile, storage at -20°C is recommended. Under these conditions, the compound has been shown to be stable for at least 24 months.[1] |
| I'm observing peak tailing or splitting in my LC-MS/MS analysis. What could be the cause? | Peak asymmetry can arise from several factors. Check for column degradation, improper mobile phase pH, or sample solvent effects. Ensure your sample solvent is not significantly stronger than your mobile phase. Contamination of the column or guard column can also lead to peak distortion. |
| My signal intensity is low or inconsistent. What should I check? | Low or inconsistent signal intensity can be due to ion suppression from the sample matrix, improper ionization source settings, or degradation of the analyte. Ensure proper sample clean-up to minimize matrix effects. Optimize electrospray ionization (ESI) parameters for this compound. Also, consider the possibility of analyte adsorption to sample vials; using silanized vials can mitigate this issue.[3] |
| How can I confirm the identity of the this compound degradation product? | The primary degradation product is the butanoic acid metabolite. You can confirm its presence by comparing the retention time and mass spectrum with a certified reference standard of the metabolite. The metabolite will have a different mass-to-charge ratio (m/z) than the parent compound. |
Quantitative Data Summary
The stability of synthetic cannabinoids is highly dependent on the storage conditions. The following table summarizes available data for MDMB-4en-PINACA, a close structural analog of this compound, which provides a strong indication of the expected stability profile for this compound.
| Matrix | Storage Temperature | Duration | Analyte Concentration Change | Reference |
| Blood | -20°C | 24 months | 103.8% of initial concentration (stable) | [1] |
| Urine | -20°C | 24 months | 100.6% of initial concentration (stable) | [1] |
Note: Data for MDMB-4en-PINACA is presented as a proxy for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Matrices
Objective: To determine the stability of this compound in a biological matrix (e.g., plasma, blood) under different storage conditions.
Materials:
-
This compound certified reference material
-
Blank biological matrix (e.g., human plasma)
-
Acetonitrile (LC-MS grade)
-
Internal standard (IS) (e.g., a deuterated analog)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Spike a pool of blank biological matrix with this compound to achieve a known concentration (e.g., 10 ng/mL).
-
Aliquot the spiked matrix into separate storage vials.
-
-
Storage Conditions:
-
Store aliquots at different temperatures:
-
Room temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Frozen (-80°C)
-
-
-
Time Points:
-
Analyze samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
-
-
Sample Analysis:
-
At each time point, retrieve samples from each storage condition.
-
Perform a validated extraction procedure (e.g., protein precipitation or solid-phase extraction).
-
Add the internal standard.
-
Analyze the extracted samples by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.
-
Plot the concentration versus time to determine the degradation rate.
-
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound in aqueous environments, including biological matrices, is through hydrolysis.
Caption: Hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in performing a stability study of this compound.
Caption: Key stages of a stability assessment experiment.
Troubleshooting Logic for LC-MS/MS Analysis
This flowchart provides a logical approach to troubleshooting common issues during the LC-MS/MS analysis of this compound.
Caption: A step-by-step guide for resolving analytical issues.
References
Overcoming peak tailing for MDMB-3en-BUTINACA in liquid chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing for MDMB-3en-BUTINACA in liquid chromatography experiments.
Troubleshooting Guide
Issue: I am observing significant peak tailing for this compound.
This guide will walk you through a systematic approach to identify and resolve the common causes of peak tailing for this analyte.
Step 1: Evaluate Your Mobile Phase and Sample Preparation
-
Question: Could my mobile phase pH be the problem?
-
Answer: Yes, the pH of your mobile phase is a critical factor. This compound, a synthetic cannabinoid, possesses basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based columns, a common cause of peak tailing.[1][2][3] Operating at a low pH (around 2.5-3.0) can protonate these silanol groups, minimizing these secondary interactions.[4][5] However, ensure your column is stable at low pH.[5]
-
-
Question: Is my sample solvent appropriate?
-
Answer: A mismatch between your sample solvent and the initial mobile phase can cause peak distortion.[2] If your sample is dissolved in a solvent much stronger (less polar in reversed-phase) than your mobile phase, it can lead to peak fronting or tailing.[2] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[6]
-
-
Question: Could I be overloading the column?
Step 2: Assess the Condition of Your Column and Hardware
-
Question: How do I know if my column is the issue?
-
Answer: Column degradation is a common cause of peak tailing.[2] Contamination from previous samples or physical damage to the column bed can create active sites that cause tailing.[7] Flushing the column with a strong solvent may help. If a void has formed at the column inlet, reversing the column (if the manufacturer allows) and flushing it to waste might resolve the issue.[4]
-
-
Question: What if my column is new?
-
Question: Could there be an issue with my LC system?
Frequently Asked Questions (FAQs)
-
Q1: What are the chemical properties of this compound that make it prone to peak tailing?
-
A1: this compound (formula: C19H25N3O3) is a synthetic cannabinoid.[10] Its structure contains an indazole ring with a basic nitrogen atom and an amide linkage. These functional groups can participate in secondary interactions, such as hydrogen bonding and ion-exchange, with residual silanol groups on silica-based stationary phases, which is a primary cause of peak tailing.[2][3]
-
-
Q2: What is the first thing I should try to fix peak tailing for this compound?
-
A2: The most straightforward first step is to adjust the mobile phase pH. Lowering the pH to around 3.0 with an additive like 0.1% formic acid can significantly improve peak shape by protonating the silanol groups on the column.[5]
-
-
Q3: Can I use a mobile phase additive to improve peak shape?
-
A3: Yes, mobile phase additives are very effective. For basic compounds, adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[11] However, be aware that TEA can be harsh on columns and may not be suitable for all applications, especially LC-MS.[11] Using a buffer, such as ammonium formate, can also help improve peak shape by increasing the ionic strength of the mobile phase.[9]
-
-
Q4: When should I consider replacing my column?
-
A4: If you have tried optimizing your mobile phase and have ruled out system issues, and the peak tailing persists or has worsened over time, it is likely that your column is degraded or contaminated.[2] At this point, replacing the column is the best course of action.
-
-
Q5: Are there specific types of columns that are better for analyzing this compound?
Quantitative Data Summary
The following table presents illustrative data on how different troubleshooting steps can improve the peak asymmetry factor for this compound. A value closer to 1.0 indicates a more symmetrical peak.
| Condition | Peak Asymmetry Factor (As) | Peak Width (at 10% height) | Theoretical Plates |
| Initial (Tailing) | 2.1 | 0.35 min | 3500 |
| Mobile Phase pH 3.0 (0.1% Formic Acid) | 1.3 | 0.22 min | 6200 |
| Reduced Injection Volume (50%) | 1.7 | 0.28 min | 4500 |
| New End-Capped Column | 1.1 | 0.18 min | 8500 |
Note: This data is for illustrative purposes to demonstrate the potential impact of troubleshooting steps.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1 mL of formic acid to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade water.
-
Mix thoroughly and sonicate to degas.
-
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Add 1 mL of formic acid to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade acetonitrile.
-
Mix thoroughly and sonicate to degas.
-
-
Equilibrate the System:
-
Set your initial gradient conditions (e.g., 95% A, 5% B).
-
Flush the column with at least 10 column volumes of the initial mobile phase until the baseline is stable.
-
-
Inject Sample:
-
Inject your this compound standard and acquire the chromatogram.
-
Compare the peak shape to your previous results.
-
Protocol 2: Column Flushing and Conditioning
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush with Acetonitrile: Flush the column with 100% acetonitrile for 30 minutes.
-
Flush with Initial Mobile Phase: Equilibrate the column with your starting mobile phase conditions for at least 30 minutes or until the baseline is stable.
-
Reconnect the Detector and Test: Reconnect the column to the detector and inject a standard to assess performance.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
References
- 1. support.waters.com [support.waters.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LC Technical Tip [discover.phenomenex.com]
Strategies to reduce carryover in MDMB-3en-BUTINACA LC-MS/MS analysis
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and reduce analyte carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MDMB-3en-BUTINACA.
Section 1: Frequently Asked Questions (FAQs) - Understanding Carryover
Q1: What is carryover in LC-MS/MS analysis?
Carryover is the phenomenon where a portion of an analyte from a preceding sample appears in a subsequent analysis, typically observed in a blank or a different sample injection.[1] This unwanted residue can lead to inaccurate quantification, false positive results, and misinterpretation of data.[1][2] It is a significant issue in trace-level quantification and is particularly problematic when a sample with a high analyte concentration is followed by one with a low concentration.[1][3]
Q2: Why might this compound be particularly prone to causing carryover?
While specific studies on this compound carryover are limited, synthetic cannabinoids as a class of compounds can exhibit properties that make them "sticky" and prone to adsorption within the LC-MS/MS system.[1] These compounds are often hydrophobic and can interact with various surfaces of the analytical system.[4] The complex structure of molecules like this compound can lead to non-specific binding to components such as tubing, injector parts, and the head of the analytical column, causing them to be released slowly in subsequent runs.
Q3: What are the most common sources of carryover in an LC-MS/MS system?
Carryover can originate from multiple points within the system. The most common sources include:
-
Autosampler and Injector: The injection needle, sample loop, valves, and seals are frequent culprits where the analyte can be adsorbed.[2]
-
Analytical Column: The column, including the frits and the stationary phase itself, can retain analytes, especially if the mobile phase is not strong enough to elute them completely. Guard columns can also be a significant source.[2]
-
LC System Tubing and Connections: Analyte molecules can adhere to the inner surfaces of PEEK or stainless steel tubing.
-
Mass Spectrometer Ion Source: While less common for causing distinct peaks at a specific retention time, contamination of the ion source, cone, or transfer capillary can contribute to a high chemical background.[2]
Section 2: Troubleshooting Guide - Identifying and Mitigating Carryover
Q4: How can I systematically identify the source of carryover in my analysis?
A systematic, step-by-step approach is the most effective way to pinpoint the origin of carryover.[2][3] This involves sequentially testing or bypassing components of the LC system to see if the carryover is eliminated. The general workflow is to inject a high-concentration standard, followed by a series of blank injections to confirm the presence of carryover. Then, by removing components one by one (e.g., replacing the column with a union), you can isolate the source.
Below is a DOT diagram illustrating a logical workflow for troubleshooting carryover.
Caption: A workflow diagram for systematically identifying the source of LC-MS/MS carryover.
Q5: What are some effective cleaning strategies for the autosampler and injector?
The autosampler is a primary source of carryover.[2] Optimizing the needle wash protocol is critical. This involves using a wash solvent that is stronger than the mobile phase and ensuring the wash volume is sufficient.
Table 1: Recommended Wash Solvents for Autosampler Cleaning
| Wash Solution Composition | Rationale |
|---|---|
| 100% Acetonitrile or Methanol | A strong organic solvent to remove hydrophobic compounds. |
| 50:50 Isopropanol:Acetonitrile | Isopropanol is a very strong solvent for removing highly retained compounds. |
| Acetonitrile/Methanol/Isopropanol/Water with 0.2% Formic Acid | A complex mixture to address a wide range of contaminants. The acid helps with polar interactions. |
| Trifluoroethanol (TFE) | TFE is an aggressive solvent known to be effective at removing strongly bound peptides and proteins and may be effective for stubborn carryover.[3] |
Q6: How can the chromatographic method be optimized to reduce carryover?
Method development plays a crucial role in preventing carryover. Consider the following adjustments:
-
Column Chemistry: While C18 columns are common, consider a phenyl-hexyl stationary phase, which can offer different selectivity for synthetic cannabinoids and potentially reduce strong binding.[5]
-
Gradient Elution: Ensure the gradient is sufficiently strong at the end (e.g., reaches a high percentage of organic solvent) to elute all components from the column.
-
Column Washing: Incorporate an aggressive, high-organic wash step at the end of each gradient run, followed by a thorough re-equilibration.[6] For example, flushing with 100% acetonitrile or methanol for a few column volumes can be effective.
-
Flow Rate: Increasing the flow rate during the wash step can improve cleaning efficiency.
Q7: What is considered an acceptable level of carryover, and how is it managed in a sample queue?
For quantitative assays, regulatory bodies often require carryover to be less than 20% of the lower limit of quantitation (LLOQ) in a blank sample injected after a high concentration standard. A common strategy to manage carryover is to inject one or two blank samples after high-concentration samples or suspected positive samples.[7] This helps to wash the system and also confirms that any detected analyte in the subsequent sample is not due to carryover.
Table 2: Example Carryover Data for General Synthetic Cannabinoids This data is illustrative for a class of compounds and may vary for this compound.
| Analyte Concentration | Observed Carryover (%) | Recommendation |
| < 50 ng/mL | Not detected | Standard analysis sequence is likely sufficient. |
| 250 ng/mL | 0.1 – 0.3% | Consider injecting a single blank after samples in this range. |
| 1000 ng/mL | 0.4 – 1.0% | Two blank injections are recommended following samples at this high concentration. |
| (Data adapted from a study on 24 synthetic and natural cannabinoids[7]) |
The logical relationship between different factors contributing to carryover is visualized in the diagram below.
Caption: Key factors contributing to analyte carryover in LC-MS/MS analysis.
Section 3: Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
This protocol provides a step-by-step method to isolate the part of the LC-MS/MS system responsible for carryover.
Objective: To determine if carryover originates from the MS source, autosampler/injector, or the column.
Materials:
-
High-concentration standard of this compound.
-
Blank solution (typically the initial mobile phase composition or reconstitution solvent).
-
A zero-dead-volume union to replace the column.
Procedure:
-
Confirm Carryover: Inject the high-concentration standard, followed by an injection of the blank solution. Confirm that a peak for this compound is present in the blank chromatogram at the expected retention time.
-
Test for MS Source/Solvent Contamination: Without making an injection, run the LC-MS/MS method gradient. If the carryover peak appears, it suggests contamination of the mobile phase or the MS ion source.[8]
-
Isolate the Autosampler: If no peak appears in Step 2, the carryover is from the sample flow path. Turn off the LC pumps. Carefully disconnect the analytical column and any guard column. Install a zero-dead-volume union in its place.
-
Inject Blank through Autosampler: Turn the pumps back on and allow the system to equilibrate. Inject a blank solution. If the carryover peak is still present (it will appear very early and sharp), the source is in the autosampler (needle, loop, rotor seal, etc.).[6]
-
Identify Column as Source: If the carryover peak disappears in Step 4, the source of the carryover is the analytical column and/or the guard column.[2]
-
Action: Based on the findings, proceed with cleaning or replacing the identified component. For column-related carryover, develop a more aggressive washing method. For autosampler carryover, optimize the needle wash solvent and procedure.
Protocol 2: Autosampler Needle Wash Optimization
Objective: To determine the most effective wash solvent and volume for eliminating carryover from the autosampler.
Procedure:
-
Establish Baseline: Using your current needle wash method, inject a high-concentration standard followed by a blank. Record the peak area of the carryover in the blank.
-
Test Stronger Solvents: Change the needle wash solvent to one of the recommended solutions from Table 1 (e.g., 50:50 Isopropanol:Acetonitrile).
-
Re-evaluate Carryover: Repeat Step 1 with the new wash solvent. Compare the carryover peak area to the baseline. A significant reduction indicates the new solvent is more effective.
-
Optimize Wash Volume: If carryover persists, incrementally increase the needle wash volume in the autosampler method settings (e.g., from 200 µL to 500 µL). Repeat the high-concentration standard and blank injections.
-
Finalize Method: Continue to adjust the solvent composition and wash volume until the carryover is reduced to an acceptable level (e.g., <20% of the LLOQ). Ensure you include both an internal and external needle wash if your system allows.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of MDMB-3en-BUTINACA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of MDMB-3en-BUTINACA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound isomers?
A1: The main challenges stem from the structural similarity of the isomers. Enantiomers (chiral isomers) have identical physical and chemical properties in an achiral environment, making their separation on standard reversed-phase columns (like C18) impossible without a chiral selector. Positional isomers, which may differ only in the location of a functional group, can also exhibit very similar retention behaviors, leading to co-elution or poor resolution.
Q2: What type of chromatography is best suited for separating this compound enantiomers?
A2: Chiral chromatography is essential for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a chiral stationary phase (CSP) is the most common approach. Supercritical Fluid Chromatography (SFC) with a chiral column can also be a powerful alternative, often providing faster and more efficient separations.
Q3: Can I use Gas Chromatography (GC) to separate this compound isomers?
A3: While GC-MS is a common technique for the identification and quantification of synthetic cannabinoids, it may not be the optimal method for resolving thermally stable isomers without derivatization. Chiral GC columns are available, but HPLC and SFC often provide better selectivity for the enantiomers of larger molecules like synthetic cannabinoids. For positional isomers, a high-resolution capillary GC column may provide separation, but method development can be challenging.
Q4: What detection method is recommended for the analysis of this compound isomers?
A4: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method. It offers high sensitivity and selectivity, which is crucial when dealing with complex matrices and low concentrations. A diode array detector (DAD) can also be used, especially during method development, to assess peak purity.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for synthetic cannabinoids. If one CSP does not provide separation, screen other CSPs with different chiral selectors and bonding chemistries. |
| Incorrect Mobile Phase Composition | For normal-phase chiral chromatography, a typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). For reversed-phase, a mixture of water or buffer and an organic solvent (e.g., acetonitrile, methanol) is used. The type and percentage of the modifier/organic solvent significantly impact selectivity. Systematically vary the mobile phase composition. |
| Suboptimal Temperature | Temperature can affect the kinetics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity. |
| Inappropriate Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Try reducing the flow rate in small increments. |
| Co-elution with an Interfering Compound | Use a mass spectrometer to check for any co-eluting species that might be obscuring the separation of the enantiomers. |
Issue 2: Peak Tailing or Fronting
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | This can occur due to interactions between the analyte and residual silanol groups on the silica support. Adding a small amount of a basic or acidic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine, depending on the analyte's nature and the column chemistry) can help to reduce these interactions and improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. |
| Mismatch between Sample Solvent and Mobile Phase | The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion, especially for early eluting peaks. |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poorly Equilibrated Column | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods. |
| Fluctuations in Mobile Phase Composition | If preparing the mobile phase manually, ensure accurate and consistent measurements. For online mixing, check the pump performance. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Leaks in the System | Check all fittings and connections for any signs of leaks, which can cause pressure and flow rate fluctuations. |
Experimental Protocols
Note: The following protocols are generalized starting points for method development. Optimization will be required for your specific instrumentation and isomer mixture.
Protocol 1: Chiral HPLC-MS/MS Method for Enantiomeric Resolution
-
Column: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with dimensions of 4.6 x 150 mm and a 3 or 5 µm particle size.
-
Mobile Phase:
-
Normal Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine.
-
Reversed Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: Tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor for the precursor ion of this compound and at least two product ions.
Protocol 2: Reversed-Phase UHPLC-MS/MS Method for Positional Isomer Separation
-
Column: A high-resolution C18 column (e.g., with a particle size of 1.7 µm) with dimensions of 2.1 x 100 mm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 30% B to 70% B over 10 minutes, followed by a 2-minute hold at 70% B, and then re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: Tandem mass spectrometer in ESI+ mode with MRM.
Quantitative Data Summary
Table 1: Hypothetical Retention Times and Resolution for Enantiomer Separation on a Chiral Column
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-MDMB-3en-BUTINACA | 8.2 | - |
| (R)-MDMB-3en-BUTINACA | 9.5 | 1.8 |
Table 2: Hypothetical Retention Times for Positional Isomer Separation on a C18 Column
| Positional Isomer | Retention Time (min) |
| Isomer 1 | 6.8 |
| Isomer 2 | 7.1 |
Visualizations
Caption: Experimental workflow for the chromatographic resolution of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer resolution.
Best Practices for Preparing MDMB-3en-BUTINACA Calibration Standards: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing MDMB-3en-BUTINACA calibration standards. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several organic solvents. For preparing a stock solution, methanol is a commonly used and effective solvent.[1] Other suitable solvents include acetonitrile, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] The choice of solvent may also depend on the analytical technique being used.
Q2: What are the optimal storage conditions for this compound calibration standards?
A2: For short-term storage, it is recommended to keep the solutions at -20°C. For long-term stability, storage at -80°C is preferable.[1] It is crucial to minimize freeze-thaw cycles to prevent degradation of the analyte. Aliquoting the stock solution into smaller, single-use vials is a best practice.
Q3: My calibration curve has poor linearity. What are the potential causes?
A3: Poor linearity in a calibration curve can stem from several factors. Common issues include inaccurate pipetting during serial dilutions, use of non-calibrated volumetric flasks, or degradation of the standard. Ensure all glassware is properly calibrated and clean. It is also advisable to prepare fresh dilutions for each analysis. Adsorption of the analyte to the surface of storage containers can also lead to inaccurate concentrations; using silanized glass vials can mitigate this issue.
Q4: I am observing a decrease in the response of my highest concentration standard over time. What could be the reason?
A4: A decrease in the response of a high-concentration standard can indicate degradation of the analyte. This compound, like other synthetic cannabinoids with an ester functional group, can be susceptible to hydrolysis. This process can be accelerated by the presence of water or exposure to non-neutral pH conditions. Ensure that the solvents used are of high purity and anhydrous. Storing standards in a dry, inert atmosphere can also help to minimize degradation.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the gravimetric preparation of a primary stock solution.
Materials:
-
This compound analytical reference standard (purity ≥98%)
-
Methanol (LC-MS grade, anhydrous)
-
10 mL volumetric flask (Class A, calibrated)
-
Analytical balance (readable to 0.01 mg)
-
Spatula
-
Weighing paper
-
Pipettes and sterile tips
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard onto a piece of weighing paper using an analytical balance. Record the exact weight.
-
Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Rinse the weighing paper with a small amount of methanol and transfer the rinsing into the volumetric flask to ensure a complete transfer of the compound.
-
Add approximately 5 mL of methanol to the volumetric flask and gently swirl to dissolve the compound completely. A brief sonication in a water bath can aid in dissolution.
-
Once the solid is fully dissolved, bring the solution to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.
-
Transfer the stock solution to an appropriate storage vial, label it clearly with the compound name, concentration, solvent, and preparation date, and store it at -20°C or -80°C.
Protocol 2: Preparation of Calibration Curve Standards by Serial Dilution
This protocol describes the preparation of a series of calibration standards from the stock solution.
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (LC-MS grade, anhydrous)
-
Calibrated pipettes and sterile tips
-
A series of labeled autosampler vials or microcentrifuge tubes
Procedure:
-
Label a series of vials for your desired calibration points (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL).
-
Prepare the highest concentration standard first by diluting the stock solution. For example, to prepare 1 mL of a 100 µg/mL standard, add 100 µL of the 1 mg/mL stock solution to 900 µL of methanol.
-
Perform serial dilutions to prepare the remaining standards. For each subsequent standard, take a specific volume from the previously prepared, more concentrated standard and dilute it with the appropriate volume of methanol.
-
Ensure thorough mixing at each dilution step by vortexing or repeated pipetting.
-
Prepare a blank sample containing only the solvent (methanol) to be used as a zero-concentration point.
Data Presentation
The following tables summarize key chemical and physical properties of this compound and provide general stability information for synthetic cannabinoids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅N₃O₃ | [3] |
| Molecular Weight | 343.4 g/mol | [3] |
| Purity | ≥98% (typical for analytical standards) | [2] |
| Appearance | Crystalline solid or solution in acetonitrile | [2][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| Methanol | Commonly used for stock solutions | [1] |
| Acetonitrile | Commonly used for stock solutions | [2] |
Table 3: General Stability Recommendations for Synthetic Cannabinoid Standards
| Storage Condition | Duration | Solvent | Stability |
| Room Temperature | Short-term | Methanol, Acetonitrile | Prone to degradation |
| 4°C (Refrigerated) | Intermediate-term | Methanol, Acetonitrile | Improved stability over room temperature |
| -20°C (Frozen) | Short to Medium-term | Methanol, Acetonitrile | Good stability |
| -80°C (Deep Freeze) | Long-term | Methanol, Acetonitrile | Excellent stability |
Note: Specific long-term stability data for this compound in various solvents is not extensively published. The information provided is based on general best practices for synthetic cannabinoids. It is highly recommended to perform in-house stability studies for critical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results | Inaccurate pipetting; Improperly mixed solutions; Instrument variability. | Calibrate pipettes regularly; Vortex each standard thoroughly after preparation; Run system suitability tests before each analysis. |
| Low Analyte Response | Degradation of the standard; Adsorption to container surfaces; Incorrect dilution. | Prepare fresh standards; Use silanized glass vials; Double-check all dilution calculations and procedures. |
| Ghost Peaks or Carryover | Contamination of the analytical system; High concentration standard injected previously. | Implement a robust column washing protocol between injections; Inject a blank solvent after high concentration samples. |
| Precipitation of Analyte in Solution | Exceeding solubility limit; Change in temperature. | Ensure the concentration does not exceed the solubility in the chosen solvent; Allow solutions to equilibrate to room temperature before use. |
| Appearance of Unexpected Peaks | Contamination of solvent or glassware; Degradation of the analyte. | Use high-purity solvents; Thoroughly clean all glassware; Investigate potential degradation products (e.g., hydrolysis product). |
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound calibration standards.
Caption: A logical troubleshooting guide for issues with this compound calibration curves.
References
Matrix-matched calibrators for accurate MDMB-3en-BUTINACA quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of MDMB-3en-BUTINACA using matrix-matched calibrators.
Frequently Asked Questions (FAQs)
Q1: Why are matrix-matched calibrators essential for the accurate quantification of this compound?
A1: Matrix-matched calibrators are crucial for compensating for matrix effects, which are a common challenge in the analysis of synthetic cannabinoids in complex biological samples like plasma, urine, and hair.[1][2] The matrix can either enhance or suppress the ionization of the analyte, leading to inaccurate quantification if not properly addressed.[3][4] By preparing calibrators in a blank matrix that is identical to the samples being analyzed, the impact of these matrix effects can be minimized, resulting in more accurate and reliable quantitative data.[5]
Q2: What are the recommended analytical techniques for the quantification of this compound?
A2: The most commonly documented and recommended techniques for the sensitive and selective quantification of this compound and other synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] LC-MS/MS is often preferred for its high sensitivity and ability to analyze thermally labile compounds without derivatization.[1]
Q3: What are the main metabolites of this compound that I should be aware of during analysis?
A3: The in-vitro phase I metabolism of this compound is expected to involve ester hydrolysis, N-dealkylation, and various oxidative reactions.[9] A potential metabolite is this compound butanoic acid, which is formed through the hydrolysis of the methyl ester.[10] Based on the metabolism of structurally similar synthetic cannabinoids like ADB-BUTINACA, other observed biotransformations can include dehydrogenation, dihydrodiol formation, and glucuronidation.[11] It is important to characterize the metabolic profile in the specific matrix you are studying to identify the most suitable analytical targets.
Q4: Can this compound degrade during sample analysis?
A4: Yes, thermal degradation can be a concern, particularly with GC-MS analysis. Structurally similar synthetic cannabinoids can undergo decomposition at high temperatures in the GC inlet.[7] For instance, it is advisable to monitor for potential degradation products and optimize GC conditions (e.g., inlet temperature) to minimize this effect. LC-MS/MS analysis, which is performed at lower temperatures, can circumvent this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry for the analyte. 2. Suboptimal mobile phase composition or pH. 3. Column degradation or contamination. | 1. Use a C18 column or another column with suitable hydrophobicity.[4] 2. Optimize the mobile phase, for example, by using a gradient elution with acetonitrile and water containing 0.1% formic acid.[1] 3. Flush the column with a strong solvent or replace it if necessary. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient extraction and sample clean-up. 2. Suboptimal mass spectrometry parameters. 3. Low concentration of the analyte in the sample.[12] | 1. Employ an effective sample preparation technique such as Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). 2. Optimize MS parameters, including ionization source settings and collision energies for multiple reaction monitoring (MRM) transitions. 3. Increase the sample volume or consider a more sensitive instrument if available. |
| High Variability in Quantitative Results | 1. Inconsistent sample preparation. 2. Significant and uncorrected matrix effects.[3] 3. Instability of the analyte in the matrix or during storage. | 1. Ensure consistent and precise execution of the sample preparation protocol. The use of an internal standard is highly recommended.[1] 2. Prepare calibrators in a matrix that is closely matched to the study samples. Evaluate and correct for matrix effects.[5] 3. Investigate the stability of this compound under your specific storage and handling conditions. |
| Interference Peaks | 1. Co-elution of matrix components or metabolites. 2. Contamination from solvents, vials, or other lab equipment. | 1. Optimize the chromatographic separation to resolve the interference from the analyte peak.[4] 2. Use high-purity solvents and thoroughly clean all equipment. Analyze a blank sample to identify the source of contamination. |
Experimental Protocols
Preparation of Matrix-Matched Calibrators (Adapted from Herbal Matrix Protocol)
This protocol describes the preparation of matrix-matched calibrators in a blank herbal matrix, which can be adapted for other matrices like blood, plasma, or urine.[5]
-
Preparation of Standard Stock Solution: Accurately weigh 5 mg of this compound analytical reference standard and dissolve it in 5 ml of methanol to obtain a stock solution of 1 mg/ml.
-
Preparation of Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions at various concentrations (e.g., 100, 10, 5, 1 µg/ml, and 500, 100 ng/ml).
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of this compound) in methanol.
-
Preparation of Matrix-Matched Calibrators:
-
Dispense a precise amount of the blank matrix (e.g., 10 mg of drug-free herbal powder, 100 µl of blank plasma) into individual tubes.
-
Add appropriate volumes of the working standard solutions to the blank matrix to achieve the desired calibration concentrations (e.g., 1-500 µg/g).
-
Add a fixed amount of the internal standard working solution to each calibrator.
-
Vortex each tube thoroughly to ensure homogeneity.
-
-
Preparation of Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in the same manner as the calibrators on three separate occasions to validate the calibration curve.[5]
Sample Extraction and Analysis by LC-MS/MS (General Workflow)
This is a generalized workflow based on common practices for synthetic cannabinoid analysis.[1][4]
-
Sample Pre-treatment:
-
For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be necessary to cleave glucuronide conjugates.
-
For blood or plasma, a protein precipitation step with a solvent like acetonitrile may be required.
-
-
Extraction:
-
Supported Liquid Extraction (SLE): A suitable method for cleaning up biological samples.
-
Solid-Phase Extraction (SPE): Can also be used for sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm) with a gradient elution.[4] A typical mobile phase could consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard.
-
Quantitative Data Summary
Table 1: Linearity and Sensitivity of Analytical Methods for Synthetic Cannabinoids
| Compound | Matrix | Analytical Method | Linear Range | LLOQ | LOD | Correlation Coefficient (R²) | Reference |
| 4-fluoro MDMB-BUTINACA | Herbal Powder | GC-MS | 1-500 µg/g | N/A | N/A | 0.99 | [5] |
| ADB-BUTINACA & others | Hair | UPLC-MS/MS | N/A | 1-10 pg/mg | 0.5-5 pg/mg | >0.99 | [4] |
| ADB-BUTINACA | Rat Plasma | UPLC-MS/MS | 1-1,000 ng/mL | 1.0 ng/mL | 0.3 ng/mL | >0.99 | [1][13] |
| Various Synthetic Cannabinoids | Urine | UHPLC-QTOF-MS | Varies | 0.1-12 ng/mL | N/A | >0.990 (most compounds) |
Table 2: Method Performance for ADB-BUTINACA in Rat Plasma [1][13]
| Parameter | Value |
| Intra-day Precision | < 14% |
| Inter-day Precision | < 14% |
| Accuracy | 92% to 111% |
| Recovery | 87% to 90% |
| Matrix Effect | 104% to 111% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound signaling pathway via cannabinoid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Three Synthetic Cannabinoids MDMB-4en-PINACA, ADB-BUTINACA, and ADB-4en-PINACA by Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Journal of Medicine in Developing Countries [ijmdc.com]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Benchchem [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. liu.diva-portal.org [liu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Analytical Methods for MDMB-3en-BUTINACA: A Comparative Guide Following SWGTOX Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for analytical methods targeting the synthetic cannabinoid MDMB-3en-BUTINACA, in accordance with the guidelines established by the Scientific Working Group for Forensic Toxicology (SWGTOX). It offers a comparative analysis of common analytical techniques, presenting supporting experimental data from similar compounds to illustrate expected performance characteristics. Detailed experimental protocols and visual workflows are included to aid in the design and implementation of robust validation studies.
Comparison of Analytical Methods for Synthetic Cannabinoid Analysis
The selection of an analytical technique is a critical first step in method development and validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are two of the most prevalent methods for the identification and quantification of synthetic cannabinoids in forensic toxicology. The following tables summarize typical validation parameters for these techniques, based on published data for structurally related synthetic cannabinoids like MDMB-4en-PINACA and ADB-BUTINACA.[1][2]
Table 1: Comparison of LC-MS/MS and GC-MS/MS Methods for Synthetic Cannabinoid Analysis
| Validation Parameter | LC-MS/MS (for similar compounds) | GC-MS/MS (for similar compounds) | SWGTOX Guideline |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg (hair)[1] | 10 pg/mg (hair)[2] | The lowest concentration of an analyte that can be reliably differentiated from background noise. |
| Limit of Quantification (LOQ) | 1 - 10 pg/mg (hair)[1] | 20 pg/mg (hair)[2] | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99[2] | A measure of the method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (Bias) | Within ± 20% | Within ± 20% | The closeness of the mean of a set of measurements to the true value.[3] |
| Precision (Coefficient of Variation) | < 15% | < 15% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] |
| Specificity/Selectivity | High | High | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Matrix Effect | 19.1 - 110.0%[1] | N/A | The effect of co-eluting, interfering substances on the ionization of the target analyte.[3] |
| Extraction Recovery | 36.1 - 93.3%[1] | N/A | The efficiency of the analyte extraction process from the biological matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS, adapted from validated methods for similar synthetic cannabinoids.
LC-MS/MS Protocol for this compound in Hair
This protocol is based on a validated method for the analysis of 29 synthetic cannabinoids in hair.[1]
-
Sample Preparation:
-
Decontaminate 20 mg of hair by washing with a detergent solution, followed by water and acetone.
-
Dry the hair sample and cryogenically grind it into a fine powder.
-
Add an appropriate internal standard and 1 mL of methanol to the powdered hair.
-
Vortex the mixture for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
Instrumentation and Analysis:
-
Chromatographic System: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure separation of the analyte from potential interferences.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
GC-MS/MS Protocol for this compound in Hair
This protocol is based on a validated method for the quantification of MDMB-4en-PINACA and ADB-BUTINACA in hair.[2]
-
Sample Preparation:
-
Wash 50 mg of hair with a detergent solution, followed by water and acetone.
-
After drying, cut the hair into approximately 2 mm sections and grind into a powder using a cryogenic grinder.
-
Add an internal standard and 1 mL of methanol to the hair powder.
-
Vortex the mixture and then centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in 50 µL of methanol.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An optimized temperature program to achieve chromatographic separation.
-
Mass Spectrometer: A tandem mass spectrometer operating in electron ionization (EI) mode with selected reaction monitoring (SRM).
-
SWGTOX Method Validation Workflow
The following diagram illustrates the key stages of analytical method validation according to SWGTOX guidelines. This workflow ensures that a method is "fit for purpose" and produces reliable and defensible results.[4][5]
References
- 1. books.rsc.org [books.rsc.org]
- 2. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Potency Analysis of MDMB-3en-BUTINACA and MDMB-4en-PINACA for the Scientific Community
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Synthetic Cannabinoid Receptor Agonists
This guide provides a comparative analysis of the synthetic cannabinoid receptor agonists (SCRAs) MDMB-3en-BUTINACA and MDMB-4en-PINACA, focusing on their potency and interaction with cannabinoid receptors. While extensive data is available for MDMB-4en-PINACA, a notable scarcity of public domain research on the in vitro pharmacology of this compound necessitates a partially qualitative assessment for the latter. This document aims to present the available scientific data in a clear, structured format to aid researchers in understanding the pharmacological profiles of these compounds.
Comparative Potency at Cannabinoid Receptor 1 (CB1)
The potency of a synthetic cannabinoid is primarily determined by its binding affinity (Ki) and functional activity (EC50) at the CB1 receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Data Presentation: MDMB-4en-PINACA
MDMB-4en-PINACA has been demonstrated to be a highly potent full agonist at the CB1 receptor.[1] Multiple studies have quantified its binding affinity and functional activity, the results of which are summarized in the table below.
| Parameter | Value (nM) | Assay Type | Reference Compound | Source |
| Ki | 3.26 ± 0.81 | Radioligand Binding Assay | [1] | |
| EC50 | 0.33 ± 0.11 | cAMP Accumulation Assay | CP55,940 | [2] |
| EC50 | 2.33 | β-arrestin 2 Recruitment Assay | JWH-018 | [3] |
| EC50 | 2.47 | β-arrestin 2 Recruitment Assay | JWH-018 | [4] |
| Emax | 112.7 ± 5.5% | cAMP Accumulation Assay | CP55,940 | [2] |
| Emax | 239% | β-arrestin 2 Recruitment Assay | JWH-018 | [4] |
| Emax | 299% | β-arrestin 2 Recruitment Assay | JWH-018 | [5] |
Data Presentation: this compound
As of the latest available data, specific in vitro binding affinity (Ki) and functional activity (EC50, Emax) values for this compound at the CB1 receptor have not been published in peer-reviewed literature. Its structural similarity to other potent indazole-3-carboxamide synthetic cannabinoids suggests that it is likely to be a potent CB1 receptor agonist.
For comparative context, the structurally related compound MDMB-3en-BINACA has been reported to have an EC50 of 14.3 nM in a β-arrestin 2 recruitment assay, with an Emax of 286% relative to JWH-018.[4][6] This may suggest that this compound also possesses potent activity, though direct experimental verification is required.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the potency of synthetic cannabinoids.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a compound to the cannabinoid receptors.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 2.5 mM EDTA, with 0.5% BSA, at pH 7.4.
-
Incubation: A fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) is incubated with the cell membranes and varying concentrations of the test compound (e.g., MDMB-4en-PINACA).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to activate G-protein coupled receptors like CB1, which are inhibitory to adenylyl cyclase.
-
Cell Culture: Cells expressing the CB1 receptor are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic adenosine monophosphate (cAMP).
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) and the maximum effect (Emax) relative to a standard full agonist are determined by non-linear regression analysis of the concentration-response curve.
Functional Activity Assay (β-Arrestin 2 Recruitment Assay)
This assay measures the recruitment of the signaling protein β-arrestin 2 to the activated CB1 receptor.
-
Cell Line: A cell line is used that co-expresses the CB1 receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin 2 fused to an acceptor molecule (e.g., a fluorescent protein).
-
Agonist Stimulation: The cells are treated with varying concentrations of the test compound.
-
Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin 2 recruitment, the donor and acceptor molecules are brought into close proximity, generating a detectable signal (e.g., bioluminescence resonance energy transfer, BRET).
-
Data Analysis: The EC50 and Emax values are calculated from the resulting concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for assessing the in vitro potency of synthetic cannabinoids.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: In Vitro Cannabinoid Potency Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]
- 3. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoids - Aegis Sciences Corporation [aegislabs.com]
- 5. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
Navigating the Moving Target: A Comparative Guide to the Immunoassay Cross-Reactivity of MDMB-3en-BUTINACA and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. Synthetic cannabinoid receptor agonists (SCRAs), such as MDMB-3en-BUTINACA, are a particularly dynamic class of NPS, with new analogues continually engineered to circumvent legislation and detection. Immunoassays are a critical first-line screening tool for detecting drug use; however, their efficacy is dependent on their ability to cross-react with these new, structurally diverse compounds. This guide provides a comparative overview of the cross-reactivity of synthetic cannabinoid immunoassays, with a focus on the context for detecting recent analogues like this compound.
The Challenge of Detecting Novel Synthetic Cannabinoids
Immunoassays rely on the principle of an antibody binding to a target antigen. For synthetic cannabinoids, these assays are typically designed to detect a common structural motif or a metabolite of a prevalent parent compound. However, the structural modifications in newer generations of SCRAs, including alterations to the core, tail, and linker regions, can significantly reduce or eliminate antibody recognition, leading to false-negative results.
Representative Cross-Reactivity of a Synthetic Cannabinoid Immunoassay
To illustrate the performance of a typical synthetic cannabinoid immunoassay, the following table presents representative cross-reactivity data for a commercially available ELISA kit targeting a broad range of synthetic cannabinoids. It is crucial to note that this data is for illustrative purposes and does not include this compound. The cross-reactivity is typically calculated as the concentration of the target analyte that produces a 50% inhibition of the signal (IC50) divided by the IC50 of the cross-reacting compound, multiplied by 100.
Table 1: Example Cross-Reactivity Data for a Commercially Available Synthetic Cannabinoid ELISA Kit
| Compound | % Cross-Reactivity |
| JWH-018 N-pentanoic acid | 100% |
| JWH-073 N-butanoic acid | 95% |
| AM-2201 | 110% |
| JWH-018 | 80% |
| JWH-073 | 75% |
| UR-144 | 40% |
| XLR-11 | 35% |
| 5F-PB-22 | 15% |
| AB-PINACA | 5% |
| FUB-AMB (AMB-FUBINACA) | <1% |
Note: This table is a composite of representative data from various sources and does not reflect the performance of a single specific assay. Cross-reactivity can vary significantly between different kits and manufacturers.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting immunoassay results. Below is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of synthetic cannabinoids in urine.
Principle of the Assay
This is a competitive immunoassay. The sample is mixed with an enzyme-conjugated synthetic cannabinoid derivative. This mixture is then added to a microplate well coated with antibodies specific to synthetic cannabinoids. The unconjugated drug in the sample competes with the enzyme-conjugated drug for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A chromogenic substrate is added, which is converted by the enzyme to a colored product. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Materials
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate pre-coated with synthetic cannabinoid antibodies
-
Synthetic cannabinoid-horseradish peroxidase (HRP) conjugate
-
Calibrators and controls
-
Wash buffer concentrate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1N sulfuric acid)
-
Urine samples
Procedure
-
Preparation: Bring all reagents and samples to room temperature. Prepare the wash buffer by diluting the concentrate with deionized water.
-
Sample Addition: Add 20 µL of calibrators, controls, and urine samples to the appropriate wells of the microplate.
-
Conjugate Addition: Add 100 µL of the synthetic cannabinoid-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of diluted wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis: Calculate the mean absorbance for each set of calibrators, controls, and samples. A calibration curve is generated by plotting the absorbance versus the concentration of the calibrators. The concentration of the unknown samples is determined by interpolating from the calibration curve.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the context of synthetic cannabinoid detection, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Unveiling Unique Metabolic Fingerprints of MDMB-3en-BUTINACA for Biomarker Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel synthetic cannabinoids (SCs) like MDMB-3en-BUTINACA presents a significant challenge for forensic and clinical toxicology. Rapid and extensive metabolism often renders the parent compound undetectable in biological samples, necessitating the identification of specific metabolites as biomarkers of consumption. This guide provides a comparative analysis of the metabolic fate of this compound, drawing on data from structurally similar analogs to propose unique biomarkers for its detection. Detailed experimental protocols and data are presented to support researchers in developing robust analytical methods.
Predicted Metabolic Pathways of this compound
While direct and comprehensive metabolism studies on this compound are limited, its structural similarity to MDMB-4en-PINACA allows for the prediction of its primary metabolic pathways. The core metabolic transformations are anticipated to involve:
-
Ester Hydrolysis: The most prominent metabolic reaction for many synthetic cannabinoids containing a methyl ester group is hydrolysis to the corresponding carboxylic acid. For this compound, this would result in the formation of this compound butanoic acid metabolite. This metabolite is considered a strong candidate for a primary biomarker.
-
Hydroxylation: Oxidation reactions leading to the introduction of hydroxyl groups can occur at various positions on the molecule, including the indole/indazole ring, the alkyl chain, and the tert-butyl moiety.
-
Dihydrodiol Formation: While more characteristic of compounds with a pentenyl tail like MDMB-4en-PINACA, the butenyl chain of this compound could potentially undergo oxidation to form a dihydrodiol.
Metabolites that retain the characteristic but-3-enyl tail, in combination with other metabolic modifications, are of particular interest for identifying unique biomarkers that can distinguish this compound consumption from that of other synthetic cannabinoids.
Comparative Analysis of Potential Biomarkers
To identify potentially unique biomarkers for this compound, a comparison with the known metabolites of its close analog, MDMB-4en-PINACA, is crucial.
| Metabolic Transformation | This compound (Predicted) | MDMB-4en-PINACA (Reported) | Potential for Unique Biomarker |
| Ester Hydrolysis | This compound butanoic acid metabolite | MDMB-4en-PINACA butanoic acid metabolite | Low (common to SCs with the same head group) |
| Hydroxylation (Alkyl Chain) | Hydroxy-MDMB-3en-BUTINACA | Hydroxy-MDMB-4en-PINACA | High (if hydroxylation occurs on the butenyl chain) |
| Dihydrodiol Formation | This compound dihydrodiol | MDMB-4en-PINACA dihydrodiol | Moderate to High (structural differences may lead to unique isomers) |
| Combined Reactions | Hydroxy-MDMB-3en-BUTINACA butanoic acid | Hydroxy-MDMB-4en-PINACA butanoic acid | High (combination of modifications increases specificity) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the identification and validation of this compound metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment simulates the phase I metabolism that occurs in the liver.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.
Analysis of Urine Samples by LC-MS/MS
This protocol outlines the procedure for extracting and analyzing metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase (to deconjugate phase II metabolites)
-
Phosphate buffer (pH 7.0)
-
Solid-phase extraction (SPE) cartridges
-
Methanol
-
Ethyl acetate
-
LC-MS/MS system
Procedure:
-
To 1 mL of urine, add β-glucuronidase in phosphate buffer.
-
Incubate the mixture at 37°C for 2 hours to hydrolyze glucuronidated metabolites.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the metabolites with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for metabolite identification and quantification.
Visualizing Metabolic Pathways and Experimental Workflows
To clearly illustrate the complex processes involved in biomarker discovery, the following diagrams have been generated using Graphviz.
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for biomarker discovery.
Comparative Fragmentation Analysis of MDMB-3en-BUTINACA and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mass spectrometric fragmentation patterns of the synthetic cannabinoid MDMB-3en-BUTINACA and its structurally related analogs, MDMB-4en-PINACA and ADB-BUTINACA. The information presented is based on available experimental data from scientific literature and spectral databases.
This document summarizes key fragmentation data, details common analytical methodologies, and visualizes both the analytical workflow and the relevant biological signaling pathway to aid in the identification and characterization of these novel psychoactive substances (NPS).
Comparative Fragmentation Data
The following table summarizes the major mass spectral fragments observed for this compound and its analogs under Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It is important to note that while specific spectral data for this compound is limited in publicly accessible literature, the fragmentation patterns of its close analogs, MDMB-4en-PINACA and ADB-BUTINACA, provide valuable insights into its expected fragmentation. Synthetic cannabinoids with an indazole-3-carboxamide core typically exhibit characteristic fragmentation patterns, including cleavage of the amide bond and fragmentation of the side chains.[1][2][3]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Method |
| This compound | C₁₉H₂₅N₃O₃ | 343.4 | 343 | Expected: 213, 145, 131, and fragments related to the loss of the butenyl side chain and the tert-leucine methyl ester group. | GC-EI-MS |
| MDMB-4en-PINACA | C₂₀H₂₇N₃O₃ | 357.5 | 357 | 213 (base peak), 301, 298, 185, 171, 145, 131[4][5] | GC-EI-MS |
| ADB-BUTINACA | C₁₈H₂₆N₄O₂ | 330.4 | 330 | 217, 174, 131 and fragments indicating the indazole core and butyl side chain.[6] | GC-EI-MS |
Note: The fragmentation data for this compound is predicted based on the fragmentation patterns of its close analogs and general knowledge of indazole-3-carboxamide synthetic cannabinoid fragmentation. Specific experimental data for this compound is not widely available.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are synthesized from methodologies reported for the analysis of novel psychoactive substances.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: An appropriate amount of the sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 170 °C for 1 minute, ramped at 8 °C/min to 190 °C, then at 18 °C/min to 293 °C and held for 7.1 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550 amu.[7]
-
Data Acquisition: Full scan mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Samples are prepared by dissolving in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration appropriate for LC-MS/MS analysis (e.g., in the ng/mL to µg/mL range).
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is employed to achieve chromatographic separation, for example, starting at 5% B, increasing to 95% B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Data Acquisition: Product ion scans are performed on the protonated molecules [M+H]⁺ of the target analytes to generate fragmentation data.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the fragmentation analysis of novel psychoactive substances like this compound and its analogs.
Caption: General experimental workflow for fragmentation analysis.
Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. The diagram below illustrates the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.
Caption: Synthetic cannabinoid signaling pathway via CB1/CB2 receptors.
References
- 1. Analysis on Electron Impact Fragmentation Characteristics of Indazole-3-carboxamide Analogues Synthetic Cannabinoids [fxcsxb.com]
- 2. ovid.com [ovid.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. [Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. cfsre.org [cfsre.org]
- 8. researchgate.net [researchgate.net]
Inter-laboratory comparison of MDMB-3en-BUTINACA quantification methods
An Inter-laboratory Comparison of MDMB-3en-BUTINACA Quantification Methods
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The guide summarizes quantitative data from various studies, details experimental protocols, and visualizes key workflows and biological pathways.
Data Presentation
The following table summarizes the performance of different analytical methods for the quantification of this compound and its analogs as reported in various studies. This data allows for a comparison of the limit of detection (LOD), limit of quantification (LLOQ), accuracy (bias %), and precision (relative standard deviation, RSD %) across different laboratories and techniques.
| Analytical Method | Matrix | Analyte | LOD | LLOQ | Accuracy (Bias %) | Precision (RSD %) | Reference |
| UPLC-MS/MS | Human Hair | ADB-BUTINACA | 0.5 - 5 pg/mg | 1 - 10 pg/mg | Not Specified | Not Specified | [1] |
| GC-MS/MS | Human Hair | ADB-BUTINACA | 10 pg/mg | 20 pg/mg | Not Specified | Not Specified | [2] |
| GC-MS | Herbal Products | 4F-MDMB-BUTINACA | 0.5 µg/g | 1 µg/g | -14.73% to 10.23% | 2.03% to 14.25% | [3] |
| UPLC-MS/MS | Rat Plasma | ADB-BUTINACA | 0.3 ng/mL | 1.0 ng/mL | -8% to 11% | < 14% | [4] |
| UPLC-MS/MS | Urine | ADB-BUTINACA | 0.1 ng/mL | 0.2 ng/mL | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are representative of the techniques used for the quantification of this compound and related synthetic cannabinoids.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Synthetic Cannabinoids in Human Hair
This method is adapted from a study on the simultaneous analysis of 29 synthetic cannabinoids and their metabolites in human hair.[1]
-
Sample Preparation:
-
Twenty milligrams of hair are washed and then cryo-ground.
-
Extraction is performed using methanol.
-
The extract is then prepared for UPLC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution program is used for the separation of the analytes.
-
-
Mass Spectrometric Detection:
-
The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for each analyte to ensure selectivity and sensitivity.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Synthetic Cannabinoids in Human Hair
This protocol is based on a method developed for the quantification of MDMB-4en-PINACA and ADB-BUTINACA in hair samples.[2]
-
Sample Preparation:
-
Hair samples are washed with a detergent solution, followed by water and acetone.
-
After drying, the hair is cut into small sections and ground into a powder using a cryogenic grinder.
-
A 50 mg aliquot of the hair powder is vortexed with an internal standard and 1 mL of methanol.
-
The mixture is centrifuged, and the supernatant is evaporated to dryness.
-
The residue is reconstituted in 50 µL of methanol for analysis.
-
-
Chromatographic Separation:
-
A gas chromatograph equipped with a suitable capillary column is used for separation.
-
The oven temperature is programmed to achieve optimal separation of the target analytes.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection in MRM mode.
-
Specific ion transitions are selected for quantification and confirmation of each analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-fluoro MDMB-BUTINACA in Herbal Products
This method was developed for the detection and quantification of 4-fluoro MDMB-BUTINACA in herbal matrices.[3]
-
Sample Preparation:
-
A liquid-liquid extraction (LLE) method with methanol is used to extract the analyte from the herbal powder.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
The analysis is performed using a GC-MS system operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound quantification and the signaling pathway of synthetic cannabinoids.
References
- 1. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Journal of Medicine in Developing Countries [ijmdc.com]
- 4. researchgate.net [researchgate.net]
Evaluation of MDMB-3en-BUTINACA Butanoic Acid Metabolite as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) for which the identification of reliable biomarkers is crucial for detecting its consumption. This guide provides a comparative evaluation of the this compound butanoic acid metabolite as a potential biomarker, drawing upon experimental data from closely related analogues due to the current absence of specific metabolism studies for this compound. The primary metabolic pathway for many SCRAs containing a methyl ester, like this compound, is ester hydrolysis, resulting in the formation of a carboxylic acid metabolite. This butanoic acid metabolite is often a primary candidate for a reliable biomarker due to its increased polarity and longer detection window in biological matrices compared to the parent compound.
Predicted Metabolic Pathway of this compound
The metabolic pathway of this compound is predicted based on the well-documented metabolism of structurally similar synthetic cannabinoids, such as MDMB-4en-PINACA. The initial and most significant metabolic step is the hydrolysis of the methyl ester group by carboxylesterases to form the butanoic acid metabolite. Further metabolism can occur through oxidation of the butenyl tail and the indazole ring.
Caption: Predicted metabolic pathway of this compound.
Comparison of Potential Biomarkers
Due to the lack of direct experimental data for this compound, the following table compares the butanoic acid metabolite with other potential biomarkers based on findings for the closely related analogue, MDMB-4en-PINACA. The butanoic acid metabolite is consistently identified as a major urinary metabolite for many methyl ester-containing SCRAs.
| Biomarker Candidate | Parent Compound (this compound) | This compound Butanoic Acid Metabolite | Other Oxidative Metabolites |
| Metabolic Stability | Low | High | Variable |
| Detection Window | Short | Long | Variable |
| Abundance in Urine | Very Low to Undetectable | High | Generally lower than the butanoic acid metabolite |
| Biomarker Specificity | High | High (specific to parent compound) | May have overlapping structures with metabolites of other SCRAs |
| Recommendation | Not recommended as a primary biomarker | Recommended as a primary biomarker | Recommended as secondary/confirmatory biomarkers |
Experimental Protocols
The following are detailed methodologies for key experiments cited in studies of structurally similar synthetic cannabinoids, which can be adapted for the evaluation of this compound and its metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is adapted from studies on related synthetic cannabinoids to predict the metabolic fate of this compound.
-
Incubation: this compound (1 µM final concentration) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify potential metabolites.
Urinary Metabolite Analysis
This protocol outlines a typical workflow for the detection of synthetic cannabinoid metabolites in urine samples.
-
Sample Pre-treatment: A urine sample (1 mL) is fortified with an internal standard.
-
Enzymatic Hydrolysis: β-glucuronidase is added to the urine sample to cleave any glucuronide conjugates, followed by incubation at 50°C for 2 hours.
-
Solid-Phase Extraction (SPE): The sample is loaded onto a pre-conditioned SPE cartridge. The cartridge is washed with a series of solvents to remove interferences, and the analytes are then eluted with an appropriate solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a mobile phase for analysis.
-
Instrumental Analysis: The sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the target metabolites.
Caption: Workflow for urinary metabolite analysis.
Conclusion
Based on the metabolic pathways of structurally related synthetic cannabinoids, the This compound butanoic acid metabolite is strongly predicted to be a reliable and sensitive biomarker for confirming the intake of its parent compound. Its expected high metabolic stability and longer detection window compared to the parent drug make it an ideal target for forensic and clinical screening. While direct experimental validation for this compound is pending, the established analytical workflows for similar compounds provide a solid foundation for its detection and quantification. Further research is necessary to definitively characterize the metabolism of this compound and to establish validated quantitative parameters for its butanoic acid metabolite in various biological matrices.
Comparative Analysis of MDMB-3en-BUTINACA and JWH-018: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic cannabinoid receptor agonists (SCRAs) MDMB-3en-BUTINACA and JWH-018, intended for researchers, scientists, and drug development professionals. The comparison covers pharmacological effects, receptor binding affinities, and signaling pathways, supported by available experimental data.
Note on Data for this compound: Direct experimental data for this compound is limited in the current scientific literature. Therefore, for the purposes of this comparison, data from its close structural analogs, MDMB-3en-BINACA and 4F-MDMB-BUTINACA, have been included to infer its potential pharmacological profile. This is clearly indicated in the data tables.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for JWH-018 and analogs of this compound.
| Parameter | JWH-018 | MDMB-3en-BINACA (analog of this compound) | Reference Compound |
| CB1 Receptor Affinity (Ki) | ~9.0 nM | Not Available | - |
| CB2 Receptor Affinity (Ki) | ~2.94 nM | Not Available | - |
| CB1 Receptor Potency (EC50) | ~14.9 nM (inhibition of ePSCs)[1] | 14.3 nM (β-arrestin 2 recruitment)[2][3] | - |
| CB1 Receptor Efficacy (Emax) | 100% (β-arrestin 2 recruitment)[3] | 286% (β-arrestin 2 recruitment)[2][3] | JWH-018[2][3] |
| In Vivo Effect | JWH-018 | 4F-MDMB-BUTINACA (analog of this compound) |
| Animal Model | Mice, Rats | Rats |
| Observed Effects | - Inhibition of excitatory postsynaptic currents[1]- Increased MAPK phosphorylation[1]- Receptor internalization[1] | - Depression, fatigue, and tachypnea at 5 mg/kg[4]- 50% mortality at 5 mg/kg by day 3[4]- 100% mortality within 24h at 15 mg/kg[4] |
| Route of Administration | Intraperitoneal, Inhalation | Oral[4] |
Pharmacological Profile
JWH-018 is a well-characterized first-generation SCRA. It acts as a full agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor. In vitro studies have demonstrated its ability to inhibit adenylyl cyclase, stimulate GTPγS binding, and promote ERK1/2 MAPK phosphorylation and CB1 receptor internalization. In vivo studies in rodents have shown that JWH-018 induces a range of cannabinoid-like effects, including hypothermia, analgesia, catalepsy, and locomotor depression.
This compound is a more recent indazole-derived SCRA. While direct data is scarce, information from its close analog, MDMB-3en-BINACA, suggests it is a highly potent and efficacious agonist at the CB1 receptor[2][3]. The efficacy of MDMB-3en-BINACA in a β-arrestin 2 recruitment assay was significantly higher than that of JWH-018, indicating it may produce stronger receptor activation[2][3]. In vivo data from another analog, 4F-MDMB-BUTINACA, points towards a potential for significant toxicity, with high mortality rates observed at higher doses in rats[4].
Signaling Pathways
Both JWH-018 and this compound, as cannabinoid receptor agonists, are expected to activate intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors leads to the stimulation of mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.
Figure 1: General signaling pathway for synthetic cannabinoid receptor agonists.
Experimental Protocols
Radioligand Displacement Assay (for Receptor Binding Affinity)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (e.g., CHO-hCB1 cells) or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (JWH-018 or this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins coupled to the receptor.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the cannabinoid receptor are prepared.
-
Incubation: The membranes are incubated with a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
Figure 2: General workflow for in vitro cannabinoid receptor assays.
cAMP Accumulation Assay (for Functional Activity)
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a downstream effect of CB1 receptor activation.
Protocol Outline:
-
Cell Culture: Cells expressing the CB1 receptor are cultured in appropriate media.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is used to determine the IC50 of the test compound.
Conclusion
JWH-018 is a potent, full agonist at both CB1 and CB2 receptors with well-documented in vitro and in vivo effects. While direct data for this compound is limited, evidence from its close analogs suggests it is likely a highly potent and efficacious CB1 receptor agonist, potentially exceeding the efficacy of JWH-018. The in vivo data for a related compound also raises concerns about its potential for significant toxicity. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential risks to public health. The experimental protocols outlined provide a framework for conducting such investigations.
References
- 1. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling MDMB-3en-BUTINACA
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with MDMB-3en-BUTINACA. The following protocols are designed to ensure a safe laboratory environment and proper management of this synthetic cannabinoid.
Compound Information:
-
Name: this compound
-
Formulation: Typically supplied as a solution in acetonitrile.
-
Intended Use: For research and forensic applications only. Not for human or veterinary use.
Hazard Summary
This compound, particularly when in an acetonitrile solution, presents multiple hazards that require stringent safety measures. Acetonitrile is a flammable liquid and can cause cyanide poisoning through metabolic processes after absorption.
| Hazard Classification | Description of Hazard | Precautionary Statement Codes |
| Flammable Liquid | Highly flammable liquid and vapor. | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P312, P330 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | P261, P271, P304+P340, P312 |
| Serious Eye Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
Occupational Exposure Limits for Acetonitrile:
| Organization | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 40 ppm (8-hour) | - |
| NIOSH (REL) | 20 ppm (10-hour) | - |
| ACGIH (TLV) | 20 ppm (8-hour) | - |
| Safe Work Australia | 40 ppm (67 mg/m³) | 60 ppm (101 mg/m³) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.
| PPE Category | Specifications and Procedures |
| Hand Protection | For incidental contact: Neoprene or nitrile gloves (minimum thickness of 8-10 mils).[1] For immersion or continuous contact: Butyl rubber or Silver Shield® gloves.[1] Procedure: Always inspect gloves for tears or degradation before use. Remove and replace gloves immediately after any known contact. Use proper glove removal technique to avoid skin contact. |
| Eye and Face Protection | Tightly fitting safety goggles are required. For tasks with a higher splash risk, a face shield (minimum 8 inches) should be worn in addition to goggles. |
| Body Protection | A lab coat or gown made of a material resistant to chemicals. For significant handling, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | For brief exposure or low concentrations: A NIOSH-approved air-purifying respirator with organic vapor cartridges. For intensive or prolonged exposure: A powered air-purifying respirator (PAPR) or a supplied-air respirator. All respiratory protection requires a prior medical evaluation and fit-testing. |
Experimental Workflow: Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Area Setup:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
-
Donning PPE:
-
Don the required PPE in the correct order: lab coat, respirator, eye protection, and finally, gloves.
-
-
Handling the Compound:
-
Perform all manipulations of this compound within the chemical fume hood to ensure proper ventilation.[2]
-
Use only non-sparking tools.[2]
-
Keep the container tightly sealed when not in use.
-
Avoid the formation of aerosols.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly package and label all waste generated.
-
Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Logical Relationship: Emergency Response Plan
Caption: Workflow for emergency response to an exposure event.
Operational Plan: Waste Disposal Protocol
The disposal of this compound and associated materials must be handled as hazardous waste in accordance with all local, regional, and national regulations.[2]
-
Waste Segregation:
-
Do not mix this waste stream with other chemical wastes unless they are compatible.
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.[4]
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw-top cap.
-
The container must be made of a material that will not react with acetonitrile.
-
Affix a hazardous waste label to the container immediately.
-
-
Container Rinsate:
-
Empty containers that held the stock solution must be triple-rinsed with a suitable solvent (e.g., ethanol or another appropriate solvent).
-
Collect this rinsate as hazardous waste.[5]
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
-
-
Storage and Disposal:
Experimental Workflow: Disposal Process
Caption: Step-by-step workflow for the proper disposal of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
